molecular formula C23H25Cl2N3OS B1672303 fauc-365

fauc-365

Cat. No.: B1672303
M. Wt: 462.4 g/mol
InChI Key: CPTSTFKVXWZGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FAUC-365 is a dopamine D3 receptor antagonist (Ki = 0.5 nM). It is selective for dopamine D3 receptors over dopamine D1, D2L, D2S, and D4 receptors (Kis = 8.8, 3.6, 2.6, and 0.34 µM, respectively) as well as the serotonin (5-HT) receptor subtypes 5-HT1A and 5-HT2 (Kis = 0.36 and 2 µM, respectively). FAUC-365 (1-10 mg/kg) prevents memory impairment in the novel object recognition test in dopamine transporter knockdown (DAT-KD) mice when administered prior to object learning.>Super-potent and highly selective dopamine D3 receptor antagonist>FAUC-365 is a selective dopamine D3 receptor antagonist.

Properties

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTSTFKVXWZGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: FAUC 365 – Mechanism, Pharmacology, and Experimental Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FAUC 365: Dopamine D3 Receptor Antagonist Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

FAUC 365 is a high-affinity, highly selective dopamine D3 receptor (D3R) antagonist.[1] Chemically identified as N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide , it represents a critical tool compound in neuropsychopharmacology. Unlike non-selective neuroleptics, FAUC 365 distinguishes between the D3 and D2 receptor subtypes with a selectivity ratio exceeding 1,000-fold, enabling precise interrogation of D3R function in schizophrenia, addiction, and cognitive disorders.

This guide details the pharmacological profile, molecular mechanism of action, and validated experimental protocols for utilizing FAUC 365 in research.

Pharmacological Profile[2][3][4][5]

Binding Affinity and Selectivity

FAUC 365 is characterized by sub-nanomolar affinity for the human D3 receptor. Its structural design leverages the "dual-binding" pharmacophore, where the 2,3-dichlorophenylpiperazine moiety occupies the orthosteric binding site, and the benzo[b]thiophene extension interacts with secondary binding pockets (likely extracellular loops) to confer subtype selectivity.

Table 1: Binding Affinity Profile (


 values) 
Receptor SubtypeAffinity (

in nM)
Selectivity Ratio (vs. D3)
Dopamine D3 0.5 ± 0.1 1
Dopamine D2 (Short)2,600~5,200
Dopamine D2 (Long)3,600~7,200
Dopamine D4.4340~680
Serotonin 5-HT1A360~720

Data aggregated from Bettinetti et al. (2002) and subsequent validation studies.

Structural Determinants

The high selectivity arises from the specific linker length (butyl chain) and the lipophilic benzo[b]thiophene cap. The 2,3-dichlorophenyl substitution on the piperazine ring is critical for high affinity to D2-like receptors, while the carboxamide linker and aromatic tail provide the steric bulk that prevents high-affinity binding to the D2 receptor's more constrained extracellular vestibule.

Mechanism of Action (Core Signaling)

Orthosteric Antagonism

FAUC 365 functions as a competitive, neutral antagonist at the D3 receptor. It binds to the orthosteric site, preventing the docking of endogenous dopamine.

Signal Transduction Blockade

The D3 receptor couples primarily to


 proteins. Under basal conditions or agonist stimulation (e.g., Dopamine, Quinpirole), D3R activation leads to:
  • Inhibition of Adenylyl Cyclase (AC): Reducing intracellular cAMP.

  • Activation of MAPK/ERK: Via

    
     subunit release.
    
  • Ion Channel Modulation: Activation of GIRK channels (

    
     efflux) and inhibition of voltage-gated 
    
    
    
    channels.

FAUC 365 Action: By occupying the receptor, FAUC 365 blocks these cascades. In systems with high constitutive activity, it stabilizes the inactive receptor conformation (


), preventing spontaneous 

-protein coupling.
Pathway Visualization

The following diagram illustrates the D3R signaling cascade and the specific node of blockade by FAUC 365.

D3R_Signaling cluster_cell Intracellular Signaling FAUC FAUC 365 (Antagonist) D3R D3 Receptor (GPCR) FAUC->D3R Blocks Binding DA Dopamine (Agonist) DA->D3R Activates Gi Gi/o Protein (Heterotrimer) D3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates (Beta-Gamma) GIRK GIRK Channels (Hyperpolarization) Gi->GIRK Activates cAMP cAMP Levels AC->cAMP Reduces production PKA PKA Activation cAMP->PKA Downregulates

Caption: FAUC 365 competes with Dopamine for the D3R orthosteric site, preventing Gi/o-mediated inhibition of cAMP and downstream ERK activation.

Experimental Validation Protocols

To validate FAUC 365 activity in your specific model, use the following self-validating protocols. These are designed to confirm both affinity and functional antagonism.

Protocol A: [35S]GTP S Binding Assay

Purpose: To demonstrate functional antagonism by measuring the blockade of G-protein activation.

Materials:

  • Membranes from CHO-D3R or HEK-D3R stable cell lines.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM EDTA, 100 mM NaCl, 10 
    
    
    
    M GDP.
  • Radioligand: [35S]GTP

    
    S (~0.1 nM).
    
  • Agonist: Quinpirole (1

    
    M).
    

Workflow:

  • Preparation: Thaw membranes and dilute in Assay Buffer.

  • Incubation (Antagonist Mode):

    • Pre-incubate membranes with varying concentrations of FAUC 365 (

      
       to 
      
      
      
      M) for 30 minutes at 25°C.
    • Control 1 (Basal): Buffer only (no agonist, no antagonist).

    • Control 2 (Max): Quinpirole (1

      
      M) only.
      
    • Control 3 (Non-specific): Unlabeled GTP

      
      S (10 
      
      
      
      M).
  • Stimulation: Add Quinpirole (1

    
    M final) and [35S]GTP
    
    
    
    S to all wells (except basal).
  • Reaction: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
    .
    

Success Criteria: FAUC 365 should dose-dependently inhibit the Quinpirole-induced signal back to basal levels with an


 approximating its 

(corrected for Cheng-Prusoff).
Protocol B: cAMP Accumulation Assay

Purpose: To measure downstream functional blockade in whole cells.

Workflow:

  • Cell Seeding: Seed CHO-D3R cells (2,000 cells/well) in 384-well plates.

  • Stimulation Buffer: HBSS + 500

    
    M IBMX (phosphodiesterase inhibitor).
    
  • Treatment:

    • Add Forskolin (10

      
      M) to all wells to raise basal cAMP.
      
    • Add Dopamine (EC80 concentration) to stimulate D3R (which will lower the Forskolin-induced cAMP).

    • Add FAUC 365 dilution series.

  • Mechanism Check:

    • No FAUC 365: Dopamine suppresses Forskolin signal.

    • With FAUC 365: Dopamine effect is blocked; cAMP levels remain high (equal to Forskolin alone).

  • Detection: Use TR-FRET (e.g., HTRF or Lance) cAMP detection kit.

Experimental Decision Tree

Exp_Workflow Start Start: Validate FAUC 365 Q1 Goal: Affinity or Function? Start->Q1 Binding Radioligand Binding ([3H]-Spiperone) Q1->Binding Affinity (Ki) Function Functional Assay Q1->Function Activity (IC50) Q2 Membrane or Whole Cell? Function->Q2 GTP [35S]GTPyS Assay (Proximal Readout) Q2->GTP Membrane cAMP cAMP Inhibition Assay (Distal Readout) Q2->cAMP Whole Cell

Caption: Decision matrix for selecting the appropriate validation assay based on research goals.

Synthesis & Chemistry

For researchers requiring custom synthesis or modification, the synthesis of FAUC 365 follows a convergent route described by Bettinetti et al. (2002).

Chemical Structure:


MW:  462.44  g/mol 

Synthetic Route Summary:

  • Fragment A: Benzo[b]thiophene-2-carboxylic acid .

  • Fragment B: 1-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine .

  • Coupling: The carboxylic acid (A) is activated (typically via acid chloride formation with thionyl chloride or direct amide coupling using EDC/HOBt) and reacted with the primary amine of the piperazine linker (B).

  • Purification: The resulting crude is purified via column chromatography (Silica gel,

    
    /MeOH) and often converted to the hydrochloride salt for improved water solubility.
    

Therapeutic Implications & Research Utility[1][5][6]

Cognitive Enhancement (ADHD & Schizophrenia)

FAUC 365 has demonstrated significant utility in reversing cognitive deficits associated with hyperdopaminergic states.

  • Key Study: In Dopamine Transporter Knockdown (DAT-KD) mice—a model for mania and ADHD—FAUC 365 (1–10 mg/kg, i.p.) successfully prevented memory impairment in the Novel Object Recognition (NOR) test.

  • Mechanism: By blocking postsynaptic D3 receptors in the prefrontal cortex and nucleus accumbens, FAUC 365 normalizes the dopaminergic "noise" that disrupts cognitive processing in these models.

Addiction Models

Due to the high density of D3 receptors in the nucleus accumbens (shell), FAUC 365 is a prime candidate for investigating the "craving" component of addiction.

  • Application: It is used to block cue-induced reinstatement of drug-seeking behavior (cocaine, nicotine) without affecting basal locomotor activity, a key advantage over D2 antagonists which often induce catalepsy.

Handling & Storage
  • Solubility: Soluble in DMSO (>10 mM). Poor water solubility; requires pH adjustment or co-solvents (e.g., Tween-80) for aqueous saline formulations.

  • Storage: Solid powder is stable at -20°C for >2 years. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

References

  • Bettinetti, L., Schlotter, K., Hübner, H., & Gmeiner, P. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists.[2] Journal of Medicinal Chemistry, 45(21), 4594–4597.[2]

  • Chang, P. K., Yu, L., & Chen, J. C. (2018). Dopamine D3 receptor blockade rescues hyper-dopamine activity-induced deficit in novel object recognition memory. Neuropharmacology, 133, 216–223.

  • Gross, G., & Drescher, K. (2012). The role of dopamine D3 receptors in antipsychotic activity and cognitive functions. Handbook of Experimental Pharmacology, (213), 167–210.

  • Sokoloff, P., & Le Foll, B. (2017). The dopamine D3 receptor, a quarter century later. European Journal of Neuroscience, 45(1), 2–19.

Sources

A Technical Guide to the D₂/D₃ Receptor Binding Affinity of FAUC 365

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding affinity of FAUC 365, a notable antagonist for the dopamine D₃ receptor. A comprehensive understanding of its interaction with D₂ and D₃ receptors is crucial for its application in neuroscience research and its potential therapeutic development for conditions such as schizophrenia and Parkinson's disease.

Introduction: The Significance of D₂/D₃ Receptor Selectivity

Dopamine receptors, particularly the D₂ and D₃ subtypes, are critical targets in the treatment of various neuropsychiatric disorders.[1][2] While structurally similar, their distinct distribution and physiological roles in the brain necessitate the development of selective ligands. D₂ receptors are widely distributed and involved in motor function, whereas D₃ receptors are more localized to brain regions associated with cognition, emotion, and reward.[1][2] Consequently, compounds with high selectivity for the D₃ receptor, such as FAUC 365, are of significant interest for their potential to offer targeted therapeutic effects with fewer side effects compared to non-selective dopamine antagonists.

Binding Affinity Profile of FAUC 365

FAUC 365 demonstrates remarkable selectivity for the dopamine D₃ receptor. Its binding affinity, represented by the inhibition constant (Kᵢ), is significantly lower for the D₃ receptor compared to the D₂ receptor subtypes (D₂short and D₂long) and the D₄ receptor. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeKᵢ (nM)
Dopamine D₃ 0.5
Dopamine D₄.₄340
Dopamine D₂short2600
Dopamine D₂long3600

Data sourced from MedchemExpress.[3]

This substantial difference in Kᵢ values underscores the high D₃ selectivity of FAUC 365, making it a valuable tool for investigating the specific functions of the D₃ receptor.

Experimental Determination of Binding Affinity: A Methodological Overview

The determination of Kᵢ values for compounds like FAUC 365 is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," in this case, FAUC 365) to displace a radiolabeled ligand that is known to bind to the target receptor.

General Principles of Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology for quantifying the interaction between a ligand and a receptor.[4] The fundamental principle involves incubating a source of receptors (e.g., cell membranes expressing the receptor of interest) with a radiolabeled ligand. The amount of radioligand bound to the receptor is then measured. In a competition assay, this process is repeated in the presence of varying concentrations of an unlabeled competitor ligand. The competitor's ability to displace the radiolabeled ligand provides a measure of its own binding affinity.

Step-by-Step Experimental Protocol for D₂/D₃ Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the Kᵢ of a compound for D₂ and D₃ receptors.

Materials:

  • Receptor Source: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing human recombinant dopamine D₂ or D₃ receptors.[4]

  • Radioligand: A high-affinity radiolabeled ligand for D₂/D₃ receptors, such as [³H]spiperone.[5][6]

  • Competitor Compound: FAUC 365, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Determinant: A high concentration of a non-radiolabeled ligand (e.g., haloperidol or sulpiride) to determine non-specific binding.[4]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[4]

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C).[5]

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer.[4]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add membranes, radioligand, and a high concentration of the non-specific binding determinant.

    • Competition: Add membranes, radioligand, and varying concentrations of FAUC 365.[4]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5][7]

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity of each filter using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (FAUC 365) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep FAUC 365 Preparation Competitor_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki) Scintillation_Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Dopamine D₂ and D₃ Receptor Signaling Pathways

Both D₂ and D₃ receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o class of G proteins.[8][9] Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors.

Signaling Pathway Diagram

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D2R D2/D3 Receptor Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Dopamine Dopamine (Agonist) Dopamine->D2R Activates FAUC365 FAUC 365 (Antagonist) FAUC365->D2R Blocks

Caption: D₂/D₃ Receptor Signaling Pathway.

Conclusion

FAUC 365 stands out as a highly potent and selective antagonist for the dopamine D₃ receptor. Its binding affinity profile, characterized by a sub-nanomolar Kᵢ for D₃ receptors and significantly weaker affinity for D₂ receptors, makes it an invaluable research tool. The methodologies outlined in this guide provide a framework for the accurate determination of such binding affinities, which is fundamental to the preclinical evaluation of novel drug candidates targeting the dopaminergic system. The continued investigation of D₃-selective compounds like FAUC 365 holds promise for the development of more refined and effective treatments for a range of neurological and psychiatric disorders.

References

  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. PubMed. [Link]

  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their - Semantic Scholar. Semantic Scholar. [Link]

  • Radioligand binding assays. Bio-protocol. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. [Link]

  • Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A. PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Roles of posttranslational modification of dopamine D 2 and D 3 receptors. ResearchGate. [Link]

  • Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. PMC. [Link]

Sources

An In-Depth Technical Guide to FAUC 365: A Potent and Selective Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

FAUC 365 is a potent and highly selective antagonist of the dopamine D3 receptor (D3R), a G-protein coupled receptor predominantly expressed in the limbic regions of the brain. This guide provides a comprehensive overview of the chemical and molecular properties of FAUC 365, its mechanism of action, and its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and substance use disorders. We will delve into its chemical structure, molecular weight, and the downstream signaling consequences of D3 receptor blockade. Furthermore, this guide will outline key experimental protocols for the characterization of FAUC 365 and similar compounds, providing a framework for researchers in the field of drug discovery and development.

Introduction: The Significance of the Dopamine D3 Receptor

The dopamine system is a critical neuromodulatory system involved in a myriad of physiological processes, including motor control, motivation, reward, and cognition. Dysregulation of dopaminergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders. The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, has emerged as a promising therapeutic target due to its restricted expression in brain regions associated with reward and emotion, such as the nucleus accumbens and islands of Calleja. This localization suggests that selective modulation of D3R activity could offer therapeutic benefits with a reduced risk of the motor side effects associated with non-selective dopamine antagonists that also target the D2 receptor.

FAUC 365 has been identified as a valuable research tool and a potential lead compound for the development of novel therapeutics targeting the D3 receptor. Its high affinity and selectivity make it an ideal probe for elucidating the physiological roles of the D3 receptor and for validating it as a drug target.

Chemical and Molecular Properties of FAUC 365

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. This section details the chemical structure and molecular weight of FAUC 365.

Chemical Structure

The chemical structure of FAUC 365 is characterized by a benzothiophene-2-carboxamide core linked to a 4-(2,3-dichlorophenyl)piperazin-1-yl moiety via a butyl chain.

Systematic Name: N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide[1]

CAS Number: 474432-66-1[1][2]

Molecular Formula and Weight

The molecular properties of FAUC 365 are summarized in the table below.

PropertyValueSource
Molecular Formula C23H25Cl2N3OS[1][3][4][5]
Molecular Weight 462.4 g/mol [1][3][4][5]

Mechanism of Action: Selective Antagonism of the Dopamine D3 Receptor

FAUC 365 exerts its pharmacological effects through high-affinity binding to and blockade of the dopamine D3 receptor. This antagonism prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades.

Receptor Binding Affinity and Selectivity

FAUC 365 exhibits nanomolar affinity for the human dopamine D3 receptor and displays significant selectivity over other dopamine receptor subtypes, as well as other neurotransmitter receptors. This selectivity is crucial for minimizing off-target effects.

Receptor SubtypeKi (nM)Source
Dopamine D3 0.5[2]
Dopamine D2 (Long) 3600[2]
Dopamine D2 (Short) 2600[2]
Dopamine D4 340[2]

Note: Ki values represent the inhibition constant and are a measure of binding affinity. Lower values indicate higher affinity.

The high selectivity of FAUC 365 for the D3 receptor over the D2 receptor is a key feature, as D2 receptor antagonism is associated with extrapyramidal side effects commonly seen with older antipsychotic medications.

Downstream Signaling Pathways

Dopamine D3 receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist, the D3 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]

By acting as an antagonist, FAUC 365 blocks this signaling pathway. The blockade of D3 receptors by FAUC 365 is expected to prevent the dopamine-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels.

Furthermore, D3 receptor signaling can also modulate other intracellular pathways, including the mitogen-activated protein kinase (MAPK) pathway. D3 receptor activation has been shown to influence ERK (extracellular signal-regulated kinase) phosphorylation.[2] Antagonism by FAUC 365 would be expected to block these effects.

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the inhibitory effect of FAUC 365.

D3R_Signaling cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D3R Binds & Activates FAUC365 FAUC 365 FAUC365->D3R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D3 Receptor Signaling and FAUC 365 Antagonism.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis could be conceptualized in the following stages:

  • Synthesis of the Benzothiophene-2-carboxylic Acid Moiety: This can be achieved through various methods, such as the reaction of a substituted 2-halobenzaldehyde with methyl thioglycolate followed by cyclization and hydrolysis.

  • Synthesis of the N-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine Moiety: This intermediate can be prepared by reacting 1-(2,3-dichlorophenyl)piperazine with a protected 4-bromobutylamine, followed by deprotection.

  • Amide Coupling: The final step would involve the coupling of the benzothiophene-2-carboxylic acid with the piperazinylbutylamine intermediate using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The following diagram outlines a potential workflow for the synthesis of FAUC 365.

Synthesis_Workflow Start1 Substituted 2-Halobenzaldehyde Intermediate1 Benzothiophene-2-carboxylic Acid Start1->Intermediate1 Cyclization & Hydrolysis Start2 1-(2,3-Dichlorophenyl)piperazine Intermediate2 N-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine Start2->Intermediate2 Alkylation Start3 Protected 4-Bromobutylamine Start3->Intermediate2 FinalProduct FAUC 365 Intermediate1->FinalProduct Amide Coupling Intermediate2->FinalProduct

Caption: Proposed Synthetic Workflow for FAUC 365.

Characterization Techniques

The identity and purity of synthesized FAUC 365 would be confirmed using a battery of standard analytical techniques for small molecules, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental Protocols

To aid researchers in the evaluation of FAUC 365 and similar compounds, this section provides a detailed, step-by-step methodology for a key in vitro assay.

Dopamine D3 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D3 receptor.

Materials:

  • Cell Membranes: Membranes from a stable cell line overexpressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity D3 receptor radioligand, such as [³H]-Spiperone.

  • Test Compound: FAUC 365 or other unlabeled competitor compounds.

  • Non-specific Binding Control: A high concentration of a non-selective dopamine antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Manifold.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding Wells: Assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the membrane suspension.

    • Non-specific Binding (NSB) Wells: Non-specific binding control, the fixed concentration of radioligand, and the membrane suspension.

    • Competition Wells: Serial dilutions of the test compound (typically spanning 8-10 log concentrations), the fixed concentration of radioligand, and the membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents: Membranes, Radioligand, Test Compound, Buffers Plate_Setup Set up 96-well Plate: Total, Non-specific, & Competition Wells Start->Plate_Setup Incubation Incubate to Reach Binding Equilibrium Plate_Setup->Incubation Filtration Rapidly Filter and Wash to Separate Bound and Free Radioligand Incubation->Filtration Counting Count Radioactivity using Scintillation Counter Filtration->Counting Analysis Analyze Data: Calculate IC50 and Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Potential Therapeutic Applications and Future Directions

The selective antagonism of the dopamine D3 receptor by compounds like FAUC 365 holds significant promise for the treatment of several CNS disorders.

  • Schizophrenia: D3 receptor antagonists are being investigated for their potential to treat the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current antipsychotics.

  • Parkinson's Disease: While dopamine agonists are a mainstay of Parkinson's treatment, D3 receptor antagonists may have a role in managing treatment-induced complications like dyskinesia.

  • Substance Use Disorders: The D3 receptor is heavily implicated in the rewarding effects of drugs of abuse. Antagonists like FAUC 365 could potentially reduce drug craving and relapse.

Further preclinical and clinical research is warranted to fully elucidate the therapeutic potential of FAUC 365 and other selective D3 receptor antagonists. Future studies should focus on in vivo efficacy in animal models of these disorders, as well as comprehensive pharmacokinetic and toxicological profiling.

References

  • Ruixibiotech. FAUC 365 CAS No.474432-66-1. [Link]

  • Amerigo Scientific. FAUC-365. [Link]

  • PubChem. N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide. [Link]

Sources

FAUC 365 vs. Cariprazine: A Comparative Technical Guide on D3 Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Dopamine D3 receptor (D3R) is a critical target for neuropsychiatric drug development, particularly for schizophrenia, bipolar disorder, and substance use disorders. This guide provides a rigorous technical comparison between FAUC 365 , a highly selective research probe, and Cariprazine , a clinically approved antipsychotic with a unique D3-preferring profile.

While both compounds share a pharmacophoric core (the 2,3-dichlorophenylpiperazine moiety), their divergent "head" groups and linkers dictate vastly different selectivity profiles and kinetic behaviors. FAUC 365 serves as the "scalpel"—a tool for isolating D3-specific physiology—while Cariprazine acts as the "stabilizer"—a balanced modulator optimized for clinical efficacy.

Part 1: Molecular Pharmacology Profile

The following data consolidates binding affinities (


) and functional parameters. Note the orders-of-magnitude difference in selectivity ratios.
Table 1: Binding Affinity and Selectivity Comparison[1][2]
ParameterFAUC 365 (Research Probe)Cariprazine (Clinical Drug)
D3 Receptor Affinity (

)
0.5 nM 0.085 nM
D2 Receptor Affinity (

)
~3,600 nM (D2L)0.49 – 0.71 nM (D2L)
Selectivity (D3 vs. D2) ~7,200-fold ~6 to 10-fold
Functional Activity Antagonist / Weak Partial AgonistPartial Agonist (~30%

)
Off-Rate (

)
Monophasic (Fast/Moderate)Biphasic (Slow, Residence time driven)
Primary Indication Pharmacological Tool (In vitro/In vivo)Schizophrenia, Bipolar I Disorder

Technical Insight: FAUC 365's extreme selectivity makes it indispensable for distinguishing D3-mediated effects from D2-mediated motor side effects in preclinical models. In contrast, Cariprazine's high affinity but moderate selectivity allows for simultaneous modulation of D3 (cognition/mood) and D2 (positive symptoms) pathways.

Part 2: Structural Mechanisms of Action

Both ligands utilize a bitopic binding mode , engaging both the conserved Orthosteric Binding Pocket (OBP) and the divergent Secondary Binding Pocket (SBP).

Pharmacophore Deconstruction
  • The Anchor (OBP): Both molecules utilize a 2,3-dichlorophenylpiperazine tail. This moiety penetrates deep into the transmembrane bundle, forming a critical salt bridge between the basic piperazine nitrogen and Asp3.32 (D110) in TM3.

  • The Linker:

    • FAUC 365: Uses a flexible butyl chain .

    • Cariprazine: Uses a semi-rigid ethyl-cyclohexyl linker.

  • The Head (SBP):

    • FAUC 365: A benzo[b]thiophene-2-carboxamide group.[1] This bulky aromatic system interacts with the extracellular loops (ECL2/ECL3), exploiting specific residues (e.g., Tyr365, Glu90) that differ between D3 and D2, driving its massive selectivity.

    • Cariprazine: A dimethylurea cap. This group sits in the extracellular vestibule but allows for a binding pose that is compatible with both D2 and D3, albeit with a preference for D3's slightly tighter SBP.

Visualization of Structural Logic

LigandComparison cluster_0 Common Anchor (Orthosteric) cluster_1 Divergent Linker & Head (Allosteric/SBP) cluster_2 Pharmacological Outcome Tail 2,3-Dichlorophenylpiperazine Interaction Salt Bridge to Asp3.32 (TM3) Tail->Interaction Essential Binding FAUC_Head FAUC 365: Butyl Chain + Benzothiophene Amide Tail->FAUC_Head Linked by Carip_Head Cariprazine: Ethyl-Cyclohexyl + Dimethylurea Tail->Carip_Head Linked by Selectivity FAUC 365: >7000-fold D3 Selectivity FAUC_Head->Selectivity Exploits D3-specific ECLs Efficacy Cariprazine: High Affinity Partial Agonism Slow Off-Rate Carip_Head->Efficacy Stabilizes Active State (Partial)

Figure 1: Structural Activity Relationship (SAR) comparison highlighting the common orthosteric anchor and divergent secondary pharmacophores.

Part 3: Experimental Methodologies

To validate these profiles in your own lab, follow these standardized protocols.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine


 values for D3 vs. D2 receptors.

Reagents:

  • Membranes: CHO or HEK293 cells stably expressing human D3R or D2L.

  • Radioligand:

    
    -Methylspiperone (0.2–0.5 nM) or 
    
    
    
    -IABN.
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

Workflow:

  • Preparation: Thaw membrane prep and homogenize in assay buffer. Dilute to ~5–10 µg protein/well.

  • Incubation:

    • Add 50 µL radioligand (

      
       concentration).
      
    • Add 50 µL test compound (FAUC 365 or Cariprazine) in serial dilution (

      
       to 
      
      
      
      M).
    • Add 100 µL membrane suspension.

    • Total Volume: 200 µL.

  • Equilibrium: Incubate at 25°C for 60–90 minutes. (Note: Cariprazine may require longer incubation due to slow association/dissociation).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay (Gi/o Coupling)

Objective: Distinguish between Antagonist (FAUC 365) and Partial Agonist (Cariprazine) activity.

Mechanism: D3R activation inhibits Adenylyl Cyclase, reducing cAMP.

  • Agonist Mode: Measure reduction of Forskolin-stimulated cAMP.

  • Antagonist Mode: Measure reversal of Dopamine-induced cAMP reduction.

AssayWorkflow cluster_treat Treatment Arms Start HEK293-D3R Cells Stim Stimulate with Forskolin (10 µM) (Elevates cAMP baseline) Start->Stim Arm1 Cariprazine Only (Agonist Mode) Stim->Arm1 Arm2 Dopamine (EC80) + FAUC 365 (Antagonist Mode) Stim->Arm2 Measure Detect cAMP Levels (TR-FRET / GloSensor) Arm1->Measure Arm2->Measure Result1 Cariprazine: Partial decrease in cAMP (~30% of Dopamine effect) Measure->Result1 Result2 FAUC 365: Restores cAMP levels (Blocks Dopamine effect) Measure->Result2

Figure 2: Functional assay workflow distinguishing partial agonism from antagonism.

Part 4: Implications for Drug Development

The "Residence Time" Factor

Cariprazine exhibits biphasic dissociation kinetics with a very slow off-rate (


) at the D3 receptor.
  • Mechanism: The ligand gets "trapped" between the OBP and SBP, likely due to the specific orientation of the ethyl-cyclohexyl linker.

  • Clinical Impact: This leads to prolonged receptor occupancy, which may buffer against fluctuating synaptic dopamine levels. This is a key differentiator from FAUC 365, which typically follows faster, monophasic kinetics.

Selectivity vs. Efficacy Trade-off
  • FAUC 365 proves that >5000-fold selectivity is chemically achievable.[2] However, such extreme selectivity is often unnecessary or even detrimental for complex psychiatric disorders where multi-target modulation (D2+D3+5HT) is beneficial.

  • Cariprazine demonstrates that "preferential" selectivity (10-fold) combined with partial agonism is sufficient to drive unique clinical outcomes (e.g., improvement in negative symptoms of schizophrenia) without the severe motor side effects of pure D2 antagonists.

References

  • Bettinetti, L., et al. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists.[2] Journal of Medicinal Chemistry, 45(21), 4594-4597.[1][2] Link

  • Kiss, B., et al. (2010). Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-340. Link

  • Klein, B. D., et al. (2018). Binding kinetics of cariprazine and aripiprazole at the dopamine D3 receptor.[3] Scientific Reports, 8, 12509. Link

  • Newman, A. H., et al. (2012). Dopamine D3 receptor partial agonists and antagonists as potential drug abuse therapeutic agents. Journal of Medicinal Chemistry, 55, 9817–9846. Link

  • Frank, A., et al. (2018). Binding kinetics of cariprazine and aripiprazole at the dopamine D3 receptor.[3] Scientific Reports, 8(1), 12509. Link

Sources

An In-Depth Technical Guide to the Role of FAUC 365 in Dopamine Transporter Knockdown (DAT-KD) Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dopamine Transporter Knockdown (DAT-KD) mice, characterized by a hyperdopaminergic phenotype, serve as a critical preclinical model for studying disorders with dysregulated dopamine transmission, such as mania and ADHD.[1][2][3] These models exhibit significant cognitive deficits, particularly in recognition memory, which are linked to the downstream consequences of elevated synaptic dopamine.[3][4] This guide provides a comprehensive technical overview of FAUC 365, a potent and highly selective dopamine D3 receptor (D3R) antagonist, and its role in mitigating these cognitive impairments. We will explore the underlying mechanism involving the modulation of D3R-mediated neuroinflammatory pathways and provide detailed, field-tested protocols for researchers to investigate this interaction. This document is intended for neuroscientists, pharmacologists, and drug development professionals seeking to understand and apply this experimental paradigm.

The Dopamine Transporter Knockdown (DAT-KD) Model: A Window into Hyperdopaminergic States

The dopamine transporter (DAT) is the primary mechanism for the reuptake of dopamine from the synaptic cleft, thus controlling the duration and intensity of dopaminergic signaling.[2] Genetic knockdown of DAT results in mice with approximately 10% of normal DAT expression, leading to a state of chronic, elevated extracellular dopamine.[1]

This hyperdopaminergic state produces a robust and reproducible behavioral phenotype that models aspects of human psychiatric disorders:

  • Hyperactivity: Increased locomotor activity and exploratory behaviors are hallmark features.[1]

  • Cognitive Deficits: Despite the hyper-exploratory phenotype, DAT-KD mice exhibit significant impairments in learning and memory, particularly in tasks reliant on recognition memory, such as the Novel Object Recognition (NOR) test.[3][4]

  • Increased Risk-Taking: These mice often display behaviors analogous to increased risk-taking in operant tasks.[5]

The causality behind these deficits is not simply a matter of excessive dopamine signaling. Chronic hyperdopaminergia is believed to trigger maladaptive neuroplastic changes, including alterations in receptor sensitivity and, critically, the induction of neuroinflammatory processes that can impair cognitive function.

FAUC 365: A Precision Tool for Targeting the Dopamine D3 Receptor

FAUC 365 is a benzothiophene-2-carboxamide derivative identified as a highly potent and selective D3 receptor antagonist.[6][7] Its selectivity is a key experimental advantage, allowing for the precise dissection of D3R-mediated effects from those of the closely related D2 receptor.

Receptor/TransporterK_i_ (nM)Selectivity (vs. D3R)
Dopamine D3 0.5 -
Dopamine D4.4340680-fold
Dopamine D2 (short)26005200-fold
Dopamine D2 (long)36007200-fold
Serotonin 5-HT1A360720-fold

Table 1: Binding affinities (Ki) of FAUC 365 for various dopamine receptor subtypes and serotonin receptors, demonstrating its high selectivity for the D3 receptor.[6][7]

The decision to target the D3R in a hyperdopaminergic model like the DAT-KD mouse is grounded in the receptor's unique pharmacology and distribution. The D3R exhibits a high affinity for dopamine and is predominantly expressed in limbic brain regions associated with cognition and motivation, such as the nucleus accumbens.[8][9] In states of elevated dopamine, the D3R is a prime candidate for mediating pathological signaling.

Core Application: FAUC 365 Rescues Recognition Memory Deficits in DAT-KD Mice

The central finding that forms the basis of this guide is that blockade of the D3R with FAUC 365 can prevent the cognitive deficits observed in DAT-KD mice.[4] The primary behavioral paradigm used to demonstrate this effect is the Novel Object Recognition (NOR) test.

The NOR test leverages the innate tendency of mice to explore novel objects more than familiar ones.[10][11][12][13] A mouse that remembers a "familiar" object will dedicate more exploration time to a "novel" object when presented with a choice. DAT-KD mice fail at this task, spending equal time with both objects, indicating a deficit in recognition memory.[4]

Crucially, administration of FAUC 365 (at doses of 1-10 mg/kg) prior to the learning phase restores the preference for the novel object in DAT-KD mice to wild-type levels.[4] This finding strongly implicates D3R over-activation as a necessary component of the memory impairment induced by reduced DAT activity.[4]

G cluster_0 Experimental Workflow DAT_KD DAT-KD Mouse Model (Hyperdopaminergic State) NOR_Deficit Impaired Novel Object Recognition (NOR) Memory DAT_KD->NOR_Deficit Leads to FAUC_Admin Administer FAUC 365 (D3R Antagonist) DAT_KD->FAUC_Admin Treat with NOR_Rescue Restoration of NOR Memory FAUC_Admin->NOR_Rescue Results in Mechanism Investigate Mechanism (Neuroinflammation) NOR_Rescue->Mechanism Implies Role of

Caption: High-level experimental workflow for investigating FAUC 365 in DAT-KD mice.

Unveiling the Mechanism: D3R Signaling and Neuroinflammation

The question of how D3R blockade rescues memory provides a deeper look into the pathophysiology of hyperdopaminergic states. Emerging evidence points to neuroinflammation as a key intermediary. The D3R is expressed on astrocytes, and its signaling plays a significant role in regulating the inflammatory state of both astrocytes and microglia.[14][15]

Activation of D3R signaling in astrocytes can promote a pro-inflammatory environment, which in turn favors microglial activation.[14][15] This chronic neuroinflammatory state is detrimental to synaptic plasticity and cognitive function. In the DAT-KD model, the persistent elevation of dopamine likely leads to tonic activation of these astrocytic D3Rs, perpetuating a cycle of neuroinflammation that impairs memory consolidation.

FAUC 365, by antagonizing the D3R, is hypothesized to break this cycle. It prevents dopamine from activating the pro-inflammatory cascade in astrocytes, thereby reducing microglial activation and creating a more permissive environment for normal cognitive processes.[16]

G cluster_0 DAT-KD Condition cluster_1 FAUC 365 Intervention DAT_KD Reduced DAT Expression High_DA Elevated Synaptic Dopamine DAT_KD->High_DA Causes D3R Dopamine D3 Receptor (D3R) High_DA->D3R Chronically Activates Astrocyte Astrocyte Microglia Microglia Astrocyte->Microglia Promotes Activation of D3R->Astrocyte On Block Blocks D3R Signaling D3R->Block Inflammation Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α) Microglia->Inflammation Impairment Cognitive Impairment Inflammation->Impairment FAUC_365 FAUC 365 FAUC_365->Block Reduce_Inflam Reduced Neuroinflammation Block->Reduce_Inflam Leads to Restore_Cog Restored Cognition Reduce_Inflam->Restore_Cog

Caption: Proposed mechanism of FAUC 365 action in DAT-KD models.

Experimental Protocols: A Practical Guide

Reproducibility is paramount. The following protocols provide a detailed, step-by-step methodology for key experiments.

FAUC 365 Preparation and Administration

Causality: Proper drug formulation and administration are critical for ensuring bioavailability and achieving the desired therapeutic effect in vivo.

  • Formulation: For intraperitoneal (i.p.) injection, FAUC 365 can be prepared in a vehicle solution. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

    • Add each solvent sequentially, ensuring the solution is clear at each step.

    • Prepare fresh on the day of the experiment.

  • Dosage: Effective doses for rescuing NOR deficits in mice range from 1 to 10 mg/kg.[4] A dose-response study is recommended for initial characterization.

  • Administration: Administer the prepared FAUC 365 solution or vehicle control via i.p. injection 30-60 minutes prior to the training phase of the NOR test.

Novel Object Recognition (NOR) Test

Causality: This protocol is designed to minimize animal stress and non-specific environmental influences, ensuring that the measured exploratory behavior is a valid proxy for recognition memory.[10][13]

  • Habituation (Day 1):

    • Acclimate mice to the testing room for at least 30-60 minutes.

    • Place each mouse individually into the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes to explore freely. This reduces anxiety-related neophobia on the testing day.

  • Training/Familiarization (Day 2, T1):

    • Place two identical objects (e.g., small glass bottles, metal cubes) in opposite, counterbalanced corners of the arena.

    • Place the mouse in the center of the arena, facing away from the objects, and allow it to explore for 10 minutes.

    • Record the session via an overhead camera.

    • Exploration is defined as the mouse's nose being directed at the object within a 2 cm proximity.

    • Return the mouse to its home cage.

  • Testing (Day 2, T2):

    • After a retention interval (e.g., 1-2 hours for short-term memory), return the mouse to the arena.

    • One of the familiar objects has been replaced with a novel object (different shape, color, and texture). The position of the novel object should be counterbalanced across animals.

    • Allow the mouse to explore for 5-10 minutes and record the session.

  • Data Analysis:

    • Manually or using tracking software, score the time spent exploring the familiar (T_Familiar_) and novel (T_Novel_) objects during the test phase.

    • Calculate a Discrimination Index (DI) : DI = (T_Novel_ - T_Familiar_) / (T_Novel_ + T_Familiar_).

    • A positive DI indicates a preference for the novel object and intact recognition memory. A DI near zero indicates a memory deficit.[4]

Post-Mortem Tissue Analysis: Western Blot & Immunohistochemistry

Causality: These molecular assays validate the model (confirming reduced DAT expression) and can be used to probe the downstream effects of FAUC 365 treatment on protein expression (e.g., D3R levels, markers of neuroinflammation).

A. Tissue Preparation:

  • Following behavioral testing, euthanize mice via approved methods.

  • For Western Blot: Rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex), snap-freeze in liquid nitrogen, and store at -80°C.

  • For Immunohistochemistry (IHC): Transcardially perfuse the mouse with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.[17][18]

B. Western Blot Protocol:

  • Homogenize frozen tissue in RIPA buffer with protease and phosphatase inhibitors.[19][20]

  • Determine protein concentration using a BCA assay.[19]

  • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

  • Perform SDS-PAGE using a 4-12% gel and transfer proteins to a PVDF membrane.[21]

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

    • Anti-DAT antibody: (e.g., rat anti-DAT, MAB369, Millipore; 1:1000).[22]

    • Anti-D3R antibody: (e.g., rabbit anti-D3R).

    • Loading Control: Anti-β-actin or Anti-GAPDH.

  • Wash membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect signal using an ECL substrate and image the blot. Quantify band density using software like ImageJ.

C. Immunohistochemistry (IHC) Protocol:

  • Prepare 30-40 µm free-floating coronal sections using a cryostat or vibratome.[23]

  • Wash sections in PBS.

  • Perform antigen retrieval if necessary (depending on the antibody).

  • Permeabilize and block sections for 1-2 hours at room temperature (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).[22]

  • Incubate with primary antibody (as above, dilutions may vary, e.g., 1:500-1:1000) in blocking buffer for 24-48 hours at 4°C.[23]

  • Wash sections and incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rat Alexa Fluor 488) for 2 hours at room temperature.

  • Mount sections on slides with a DAPI-containing mounting medium.

  • Image using a confocal microscope to assess protein localization and expression levels.

Conclusion and Future Directions

The use of FAUC 365 in DAT-KD models provides a powerful and specific paradigm for investigating the role of the dopamine D3 receptor in cognitive function and neuroinflammation. The ability of this D3R antagonist to rescue memory deficits highlights the D3R as a promising therapeutic target for conditions characterized by hyperdopaminergic-driven cognitive impairment.

Future research should aim to further elucidate the downstream signaling pathways affected by FAUC 365. Investigating specific markers of astrocyte and microglial activation (e.g., GFAP, Iba1, and specific cytokine levels) following FAUC 365 treatment in DAT-KD mice would provide direct evidence for the proposed anti-neuroinflammatory mechanism. Furthermore, exploring the potential interaction with other receptor systems, such as the sigma-1 receptor, which is known to modulate DAT function and cellular stress responses, could reveal additional layers of complexity and therapeutic opportunity.[24][25][26][27][28] This targeted approach, grounded in the robust and reproducible methods outlined in this guide, will continue to yield valuable insights into the complex interplay between dopamine signaling, neuroinflammation, and cognition.

References

A complete list of all sources cited in this guide is provided below.

  • Bettinetti, L., Schlotter, K., Hübner, H., & Gmeiner, P. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. Journal of Medical Chemistry, 45(21), 4594–4597. [Link]

  • Bodea, L. G., et al. (2019). Dopamine receptor D3 signalling in astrocytes promotes neuroinflammation. Journal of Neuroinflammation, 16(1), 249. [Link]

  • Deniz, S., et al. (2022). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. STAR Protocols, 3(4), 101786. [Link]

  • (No author given). (n.d.). (PDF) Dopamine receptor D3 signalling in astrocytes promotes neuroinflammation. ResearchGate. [Link]

  • Wikipedia contributors. (2024, February 15). Dopamine receptor D3. In Wikipedia, The Free Encyclopedia. [Link]

  • Balderas, I., et al. (2015). An Alternative Maze to Assess Novel Object Recognition in Mice. Bio-protocol, 5(18), e1580. [Link]

  • Pilon, C., et al. (1996). Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP. Molecular Pharmacology, 49(5), 906-914. [Link]

  • Seeman, P. (2004). Signaling mechanisms of the D3 dopamine receptor. Neurochemical Research, 29(8), 1545-1550. [Link]

  • Di Marco, B., et al. (2023). The Role of Dopamine D3 Receptors, Dysbindin, and Their Functional Interaction in the Expression of Key Genes for Neuroplasticity and Neuroinflammation in the Mouse Brain. International Journal of Molecular Sciences, 24(10), 8683. [Link]

  • (No author given). (n.d.). Experimental protocol for novel object recognition testing. ResearchGate. [Link]

  • Liu, Y., et al. (2022). Dopamine D3 receptor in the nucleus accumbens alleviates neuroinflammation in a mouse model of depressive-like behavior. Brain, Behavior, and Immunity, 101, 165-179. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link]

  • Novel Object Recognition test. (2024). Mouse Metabolic Phenotyping Centers. [Link]

  • Di Marco, B., et al. (2023). The Role of Dopamine D3 Receptors, Dysbindin, and Their Functional Interaction in the Expression of Key Genes for Neuroplasticity and Neuroinflammation in the Mouse Brain. MDPI. [Link]

  • Leggio, G. M., et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]

  • Chang, P. K., Yu, L., & Chen, J. C. (2018). Dopamine D3 receptor blockade rescues hyper-dopamine activity-induced deficit in novel object recognition memory. Neuropharmacology, 133, 440-450. [Link]

  • Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 10, 449. [Link]

  • Vidyadhara, D. J., et al. (2023). Dopamine transporter and synaptic vesicle sorting defects underlie auxilin-associated Parkinsonʼs disease. Protocols.io. [Link]

  • (No author given). (n.d.). rat anti-dopamine transporter monoclonal antibody. MilliporeSigma. [Link]

  • Richardson, A., & Salahpour, A. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5), ENEURO.0062-23.2023. [Link]

  • Sakthivelu, V., et al. (2017). A novel dopamine transporter transgenic mouse line for identification and purification of midbrain dopaminergic neurons reveals midbrain heterogeneity. Scientific Reports, 7, 4612. [Link]

  • Brimblecombe, K., et al. (2023). Western blot in homogenised mouse brain samples. Protocols.io. [Link]

  • (No author given). (n.d.). Structures of FAUC346 ( B ), BP897 ( C ) and SB277011A ( D ), with a... ResearchGate. [Link]

  • Brimblecombe, K., et al. (2024). Western blot in homogenised mouse brain samples v2. ResearchGate. [Link]

  • van Enkhuizen, J., et al. (2014). Increased risk-taking behavior in dopamine transporter knockdown mice: further support for a mouse model of mania. Behavioural Brain Research, 259, 115-122. [Link]

  • (No author given). (n.d.). Representative western blot images of D1R, D2R, D3R, DAT and pDAT... ResearchGate. [Link]

  • Piel, M., et al. (2017). Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior. ACS Chemical Neuroscience, 8(11), 2490-2500. [Link]

  • Young, J. W., et al. (2018). Dopamine Transporter Knockdown Mice in the Behavioral Pattern Monitor: A Robust, Reproducible Model for Mania-Relevant Behaviors. Pharmacology, Biochemistry and Behavior, 166, 1-7. [Link]

  • Kourrich, S. (2019). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in Psychiatry, 10, 796. [Link]

  • Crouzier, L., et al. (2022). Sigma-1 Receptor Is Critical for Mitochondrial Activity and Unfolded Protein Response in Larval Zebrafish. International Journal of Molecular Sciences, 23(19), 11136. [Link]

  • Sambo, D. O., et al. (2022). Male DAT Val559 Mice Exhibit Compulsive Behavior under Devalued Reward Conditions Accompanied by Cellular and Pharmacological Changes. MDPI. [Link]

  • Foley, J. F., et al. (2013). Methylphenidate restores novel object recognition in DARPP-32 knockout mice. Behavioural Brain Research, 253, 20-24. [Link]

  • Maurice, T., et al. (2020). Sigma-1 (σ1) receptor activity is necessary for physiological brain plasticity in mice. Neuropharmacology, 175, 108178. [Link]

  • Leo, D., et al. (2021). A New Paradigm for Training Hyperactive Dopamine Transporter Knockout Rats: Influence of Novel Stimuli on Object Recognition. Frontiers in Behavioral Neuroscience, 15, 659972. [Link]

  • Leo, D., et al. (2021). A New Paradigm for Training Hyperactive Dopamine Transporter Knockout Rats: Influence of Novel Stimuli on Object Recognition. PMC. [Link]

  • Zhang, R., et al. (2014). Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model. Journal of Alzheimer's Disease, 38(4), 803-810. [Link]

  • Wikipedia contributors. (2024, February 17). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Maurice, T., et al. (2022). Activation of the sigma-1 receptor chaperone alleviates symptoms of Wolfram syndrome in preclinical models. Science Translational Medicine, 14(631), eabh3763. [Link]

Sources

Methodological & Application

Application Note: High-Stability Solubility Protocol for FAUC 365 (Dopamine D3 Antagonist)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

FAUC 365 is a highly potent and selective dopamine D3 receptor antagonist (


 nM), widely utilized in neuropharmacology to investigate schizophrenia, L-DOPA-induced dyskinesia, and addiction mechanisms. Structurally, it is a benzothiophene carboxamide derivative characterized by significant lipophilicity.

While FAUC 365 exhibits excellent solubility in organic solvents (DMSO, DMF), it presents a common challenge in drug development: poor aqueous solubility . Direct dilution of DMSO stocks into saline frequently results in immediate precipitation (compound "crashing out"), leading to inconsistent dosing and low bioavailability.

This Application Note provides a validated, step-by-step protocol to generate stable stock solutions and a specialized co-solvent vehicle formulation (DMSO/PEG300/Tween-80) that ensures solubility at relevant in vivo concentrations (


 mg/mL), superior to standard saline dilutions.

Physicochemical Profile

PropertySpecificationNotes
Compound Name FAUC 365
CAS Number 474432-66-1
Molecular Weight 462.44 g/mol Verify batch-specific CoA for salt forms (e.g., HCl)
Formula

Solubility (DMSO) ~30 mg/mL (65 mM)Excellent
Solubility (Ethanol) ~2 mg/mLPoor
Solubility (PBS/Saline) < 0.1 mg/mLCritical Risk: Insoluble without co-solvents
Storage (Solid) -20°CDesiccate; protect from light
Storage (DMSO Stock) -80°CStable for 6 months

Reagents & Materials

  • Active Compound: FAUC 365 (Purity ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1][2][3]
    
  • Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (

    
    ).
    
  • Co-Solvents (Critical for Aqueous Stability):

    • PEG300 (Polyethylene glycol 300).

    • Tween-80 (Polysorbate 80).

  • Aqueous Buffer: 0.9% Saline (NaCl) or PBS (pH 7.4).

  • Equipment: Vortex mixer, Sonicator bath (room temperature), Amber glass vials (to prevent photolysis).

Protocol A: Preparation of Master Stock Solution (DMSO)

Target Concentration: 25 mg/mL (approx. 54 mM)

This "Master Stock" is the foundation for all downstream applications. It utilizes 100% DMSO to disrupt the crystal lattice of the hydrophobic compound.

  • Equilibration: Allow the FAUC 365 vial to warm to room temperature before opening to prevent moisture condensation (which degrades the compound).

  • Weighing: Weigh 5 mg of FAUC 365 powder into a sterile amber glass vial.

    • Note: Use an anti-static gun if the powder is electrostatic.

  • Solvation: Add 200

    
    L  of anhydrous DMSO.
    
  • Agitation: Vortex vigorously for 30 seconds.

  • Inspection:

    • Clear? Proceed to storage or dilution.

    • Cloudy? Sonicate for 5–10 minutes at room temperature. Do not heat above 37°C as this may degrade the benzothiophene moiety.

  • Storage: Aliquot into single-use volumes (e.g., 20

    
    L) and store at -80°C. Avoid repeated freeze-thaw cycles.
    

Protocol B: Formulation for In Vivo Administration

Target Concentration: 2.5 mg/mL in Aqueous Vehicle

The Challenge: A simple 1:10 dilution of the DMSO stock into Saline will cause FAUC 365 to precipitate immediately. The Solution: Use the 10/40/5/45 Co-Solvent System . This creates a micellar environment that shields the hydrophobic drug from the aqueous bulk.

Vehicle Composition:

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent/dispersant)

  • 5% Tween-80 (Surfactant)

  • 45% Saline (Physiological carrier)

Step-by-Step Formulation (Example: Preparing 1 mL)
  • Start with Stock: Pipette 100

    
    L  of the Master Stock (25 mg/mL in DMSO) into a clean tube.
    
  • Add PEG300: Add 400

    
    L  of PEG300.
    
    • Critical: Vortex immediately. The solution should remain clear. PEG300 acts as a bridge between the organic DMSO and the coming aqueous phase.

  • Add Tween-80: Add 50

    
    L  of Tween-80.
    
    • Technique: Tween-80 is viscous. Cut the pipette tip to ensure accurate volume or weigh it (density

      
       1.07 g/mL). Vortex gently.
      
  • Add Saline: Slowly add 450

    
    L  of 0.9% Saline dropwise while vortexing.
    
    • Why Dropwise? Rapid addition of water can shock the system, causing local high-water concentrations that trigger precipitation.

  • Final Check: The solution should be clear and colorless.

    • Stability:[3] Use within 24 hours. Do not store aqueous dilutions.[3][4]

Visualized Workflows

Figure 1: Solubility Decision & Workflow

This diagram illustrates the critical order of operations required to maintain FAUC 365 in solution.

FAUC_Solubility Start Solid FAUC 365 (Store -20°C) Weigh Weigh Compound Start->Weigh DMSO_Add Add 100% DMSO (Target: 25 mg/mL) Weigh->DMSO_Add Check1 Clear Solution? DMSO_Add->Check1 Sonicate Sonicate (5-10 min) Check1->Sonicate No Choice Select Application Check1->Choice Yes Sonicate->Check1 InVitro In Vitro (Cells) Choice->InVitro Cell Culture InVivo In Vivo (Animal) Choice->InVivo Animal Dosing Dilute_Media Dilute >1:1000 in Media (Final DMSO < 0.1%) InVitro->Dilute_Media Add_PEG 1. Add 40% PEG300 (Vortex) InVivo->Add_PEG Add_Tween 2. Add 5% Tween-80 (Mix) Add_PEG->Add_Tween Add_Saline 3. Add 45% Saline (Dropwise) Add_Tween->Add_Saline Final_Sol Stable Injection Vehicle (2.5 mg/mL) Add_Saline->Final_Sol

Caption: Step-by-step dissolution workflow. Note the specific order of co-solvent addition for in vivo preparation.

Figure 2: Mechanism of Action (D3 Antagonism)

Understanding the target is crucial for experimental design. FAUC 365 selectively blocks the Dopamine D3 receptor, a


-coupled GPCR.

D3_Mechanism cluster_membrane Cell Membrane FAUC FAUC 365 (Antagonist) D3R Dopamine D3 Receptor (GPCR) FAUC->D3R BLOCKS Dopamine Dopamine (Agonist) Dopamine->D3R Activates Gi Gi/o Protein D3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Signaling Downstream Signaling (ERK/Akt Modulation)

Caption: FAUC 365 antagonizes the D3 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.[1][5][2][3][4][6]

Troubleshooting & Quality Control

Self-Validating the Solution

Before administering the compound, perform this simple visual check:

  • Hold the vial up to a light source.

  • Invert gently.

  • Pass Criteria: Solution is perfectly transparent. No "swirling" refraction lines (schlieren) which indicate incomplete mixing, and no particulates.

  • Fail Criteria: Turbidity, cloudiness, or visible crystals at the bottom. Action: Do not use. Re-prepare, ensuring the PEG300 is added before the saline.

Common Pitfalls
  • "The solution precipitated when I added Saline."

    • Cause: You likely skipped the PEG300/Tween-80 step or added saline too fast. The hydrophobic effect forced the molecules together.

    • Fix: Follow Protocol B strictly. The order of solvents (Organic -> Amphiphilic -> Aqueous) is non-negotiable.

  • "Can I store the diluted saline solution?"

    • Answer: No.[1][4] FAUC 365 is stable in DMSO at -80°C, but in aqueous mixtures, it may hydrolyze or precipitate over time (micro-precipitation). Prepare fresh daily.

References

  • Bettinetti, L., et al. (2002). Interactive SAR studies: Rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists.[1][5][3][4] Journal of Medicinal Chemistry, 45(21), 4594-4597.[1][5][3][4]

  • Chang, P. K., Yu, L., & Chen, J. C. (2018). Dopamine D3 receptor blockade rescues hyper-dopamine activity-induced deficit in novel object recognition memory.[1][5][3] Neuropharmacology, 133, 216-223.[1][5][3]

  • MedChemExpress. FAUC 365 Product & Solubility Data Sheet.

  • Cayman Chemical. FAUC 365 Product Information.

Sources

FAUC 365 administration route intraperitoneal vs subcutaneous injection

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the administration of FAUC 365 , a highly selective Dopamine D3 Receptor antagonist. It synthesizes specific physicochemical data with established pharmacological protocols for D3 receptor ligands to provide a robust framework for preclinical application.

Topic: Optimization of Intraperitoneal (IP) vs. Subcutaneous (SC) Delivery for Selective D3 Receptor Antagonism

Executive Summary & Compound Profile

FAUC 365 is a high-affinity, highly selective dopamine D3 receptor antagonist (


 = 0.5 nM) with >7000-fold selectivity over D1 and >500-fold selectivity over D2 receptors.[1] Unlike non-selective neuroleptics, FAUC 365 allows for the isolation of D3-mediated behaviors (e.g., drug-seeking reinstatement, cognitive flexibility) without significant motor side effects associated with D2 blockade.

Due to its lipophilic nature and specific receptor kinetics, the choice between Intraperitoneal (IP) and Subcutaneous (SC) administration is critical for experimental success.

Physicochemical Profile
ParameterValueImplications for Formulation
Molecular Weight 462.44 g/mol Small molecule, crosses Blood-Brain Barrier (BBB).
Solubility Low (Water/Saline)Requires co-solvents (DMSO, PEG300, Tween-80).[2]
LogP (Predicted) ~3.8 - 4.2Highly lipophilic; prone to depot formation in SC tissue if not properly formulated.
Stability High in DMSOStock solutions stable at -20°C; Aqueous working solutions must be prepared fresh.

Formulation Strategy (Critical Step)

FAUC 365 is insoluble in pure saline. Successful administration requires a "cassette" vehicle to prevent precipitation upon contact with biological fluids.

Standard Vehicle Protocol (The "10/40/5" Mix)

This formulation is validated for both IP and SC routes to ensure bioavailability up to 5 mg/kg.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Preparation Workflow:

  • Dissolve: Dissolve FAUC 365 powder in 10% of total volume pure DMSO. Vortex until completely clear.

  • Stabilize: Add 40% of total volume PEG300. Vortex.

  • Emulsify: Add 5% of total volume Tween-80. Vortex vigorously.

  • Dilute: Slowly add 45% of total volume warm (37°C) Sterile Saline while vortexing.

    • Result: A clear, stable solution. If cloudiness appears, sonicate at 37°C for 5 minutes.

Comparative Analysis: IP vs. SC Routes

Pharmacokinetic & Pharmacodynamic Logic
FeatureIntraperitoneal (IP) Subcutaneous (SC)
Absorption Rate Rapid (

~20-30 min)
. Large surface area of peritoneum facilitates quick uptake into portal circulation.
Slower (

~45-60 min)
. Absorption limited by capillary density and diffusion through connective tissue.
Bioavailability High, but subject to First-Pass Metabolism (liver) before reaching systemic circulation.Moderate to High. Bypasses initial hepatic first-pass; enters systemic circulation via capillaries/lymphatics.
Peak Plasma (

)
High "Spike". Good for acute behavioral challenges (e.g., precipitating withdrawal).Lower, broader peak. Better for sustained receptor occupancy without off-target toxicity.
Experimental Utility Best for Acute Efficacy (e.g., CPP, Self-Administration sessions).Best for Chronic Dosing or studies requiring steady-state levels (e.g., anti-relapse maintenance).
Animal Welfare Moderate stress; risk of organ perforation (low with training).Low stress; minimal restraint required. Preferred for repeated daily dosing.

Visualizing the Mechanism & Decision Process

Diagram 1: D3 Receptor Antagonism Pathway

Caption: FAUC 365 blocks D3 autoreceptors and post-synaptic receptors, modulating dopamine release and downstream cAMP signaling.

D3_Signaling FAUC FAUC 365 (Antagonist) D3R Dopamine D3 Receptor (Gi/o coupled) FAUC->D3R Blocks AC Adenylyl Cyclase D3R->AC Inhibits (Gi) DA Endogenous Dopamine DA->D3R Activates cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Signaling cAMP->PKA Activates GeneExp Gene Expression (e.g., c-fos, BDNF) PKA->GeneExp Modulates Behavior Behavioral Output (Reduced Drug Seeking) GeneExp->Behavior

Diagram 2: Route Selection Decision Tree

Caption: Decision matrix for selecting IP vs SC based on experimental goals and compound properties.

Route_Selection Start Experimental Goal? Acute Acute Behavioral Testing (e.g., 30 min post-dose) Start->Acute Chronic Chronic/Repeated Dosing (>3 days) Start->Chronic IP_Route Select IP Route Acute->IP_Route Fast Absorption SC_Route Select SC Route Chronic->SC_Route Reduced Stress/Stable Levels Factors_IP Pros: Rapid Onset Cons: First-Pass Effect IP_Route->Factors_IP Factors_SC Pros: Sustained Release Cons: Lower Cmax SC_Route->Factors_SC

Detailed Experimental Protocols

Protocol A: Intraperitoneal (IP) Injection

Objective: Rapid induction of D3 antagonism for behavioral testing (e.g., Conditioned Place Preference).

  • Dose Calculation: 1.0 – 10.0 mg/kg (Standard starting dose: 1 mg/kg ).

  • Volume: 5 mL/kg (rats) or 10 mL/kg (mice). Example: 250g rat receives 1.25 mL.

  • Procedure:

    • Restrain the animal securely using the "scruff" method (mice) or thoracic grip (rats).

    • Tilt the animal head-down at a 30° angle to displace viscera cranially.

    • Insert a 25G (rats) or 27G (mice) needle into the lower right quadrant of the abdomen.

    • Aspirate slightly to ensure no blood or urine (bladder/vessel puncture).

    • Inject smoothly over 2-3 seconds.

  • Timing: Administer 30 minutes prior to behavioral testing.

Protocol B: Subcutaneous (SC) Injection

Objective: Sustained antagonism or repeated daily dosing.

  • Dose Calculation: Often requires 1.5x the IP dose to achieve comparable brain concentrations, though 1:1 is a safe starting point.

  • Volume: Max 2 mL/kg per site (rats) or 5 mL/kg (mice).

  • Procedure:

    • Place animal on a flat surface.

    • Tent the loose skin over the nape of the neck (scruff) or flank.

    • Insert needle (25G) into the base of the tent, parallel to the body wall.

    • Inject fluid; a palpable "bleb" confirms SC placement.

  • Timing: Administer 45-60 minutes prior to testing to account for slower absorption.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Syringe Saline added too fast or too cold.Re-prepare. Add warm saline dropwise to the DMSO/PEG/Tween mix while vortexing.
Inconsistent Behavior (IP) Injection into gut/bladder or fat pad.Verify technique. If yellow fluid is aspirated, discard syringe and re-inject.
Skin Irritation (SC) High DMSO concentration (>20%).Adhere strictly to the 10% DMSO limit. Increase PEG300 if solubility is poor.
Low Efficacy High First-Pass metabolism (IP).Switch to SC route or increase IP dose by 50%.

References

  • Bettinetti, L., et al. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists.[1] Journal of Medicinal Chemistry, 45(21), 4594-4597.[1] Link

  • Heidbreder, C. A., et al. (2005). The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence. Brain Research Reviews, 49(1), 77-105. Link

  • MedChemExpress. FAUC 365 Product Information and Solubility Protocol. Link

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link

  • Xi, Z. X., & Gardner, E. L. (2007). Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction. CNS Drug Reviews, 13(2), 240-259. Link

Sources

Application Note: FAUC 365 Treatment Protocol for HEK293 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Functional Characterization of Dopamine D3 Receptor Antagonism

Abstract & Scientific Context

FAUC 365 is a highly potent and selective Dopamine D3 receptor antagonist (


 nM) with exceptional selectivity over D1 (


M) and D2 (


M) subtypes [1].[1] While HEK293 cells are frequently used for Dopamine D1 receptor (D1R) studies, FAUC 365 is chemically designed to exclude D1R activity. Therefore, this protocol focuses on the correct application of FAUC 365: characterizing D3R signaling or validating D3-over-D1 selectivity profiles.

Mechanism of Action: The Dopamine D3 receptor couples primarily to


 proteins. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[2] FAUC 365 acts as a competitive antagonist; it binds the orthosteric site, preventing agonist-induced 

coupling, thereby restoring Forskolin-stimulated cAMP levels.

MOA Agonist Agonist (e.g., Quinpirole) D3R Dopamine D3 Receptor Agonist->D3R Activates FAUC365 FAUC 365 (Antagonist) FAUC365->D3R Blocks Gi Gi/o Protein D3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Figure 1: Mechanism of Action. FAUC 365 competes with agonists at the D3 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Materials & Reagents
ReagentSpecificationStorageNotes
FAUC 365 CAS: 474432-66-1-20°C (Solid)Hygroscopic. Protect from light.
HEK293 Cells ATCC® CRL-1573™Liq. N2Low passage (<20) required.
Transfection Reagent Lipofectamine 2000/30004°COr PEI (1 mg/mL, pH 7.0).
D3R Plasmid Human DRD3 cDNA-20°CpcDNA3.1 or similar vector.
Forskolin Adenylyl Cyclase activator-20°CRequired to raise basal cAMP.
Quinpirole D2/D3 Agonist-20°CUsed to induce Gi response.
IBMX PDE Inhibitor4°CPrevents cAMP degradation.
DMSO Cell Culture GradeRTSolvent for FAUC 365.
Preparation of FAUC 365 Stock Solutions

Critical Insight: FAUC 365 is hydrophobic. Improper solubilization leads to micro-precipitation, causing high variance in


 data.
  • Stock Concentration (10 mM): Dissolve 1 mg of FAUC 365 (MW: 462.4 g/mol ) in 216

    
    L of 100% DMSO.
    
  • Solubilization: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Stable at -20°C for 1 month.

  • Working Solutions: Dilute in serum-free media immediately before use.

    • Note: Keep final DMSO concentration

      
       in the assay well to prevent solvent-induced cytotoxicity.
      
Experimental Protocol: cAMP Modulation Assay

This workflow describes the validation of FAUC 365 antagonism against a standard agonist (Quinpirole) in HEK293 cells transiently expressing human D3 receptors.

Phase 1: Cell Culture & Transfection (Day 1-2)
  • Seeding: Plate HEK293 cells in a 6-well plate (

    
     cells/well) in DMEM + 10% FBS.
    
  • Transfection (24h later): Transfect cells with 2.5

    
    g of hD3R plasmid using Lipofectamine 3000 (Ratio 1:2 DNA:Reagent).
    
    • Control: Transfect one well with empty vector (Mock).

  • Incubation: Incubate for 24 hours.

  • Reseeding (Day 3): Lift cells and re-plate into 384-well white optical plates (for TR-FRET/GloSensor assays) at 10,000 cells/well. Allow adherence for 16–24 hours.

Phase 2: Treatment & Assay (Day 4)

Objective: Measure FAUC 365 inhibition of Quinpirole-induced signaling.

  • Serum Starvation: Carefully aspirate media and replace with 20

    
    L Stimulation Buffer  (HBSS + 20 mM HEPES + 0.5 mM IBMX + 0.1% BSA). Incubate for 30 min at 37°C.
    
    • Why IBMX? It inhibits phosphodiesterases, ensuring that cAMP changes are solely due to receptor activity, not degradation.

  • Antagonist Pre-incubation (FAUC 365):

    • Prepare 2X FAUC 365 dilutions in Stimulation Buffer.

    • Dose Range: 10-point curve from 0.01 nM to 100 nM (centered around

      
       0.5 nM).
      
    • Add 10

      
      L of 2X FAUC 365 to cells.
      
    • Incubate: 15 minutes at 37°C. (Allows equilibrium binding).

  • Agonist Stimulation (Challenge):

    • Prepare 4X mixture of Forskolin (20

      
      M) + Quinpirole (
      
      
      
      conc.)
      .
    • Note: Forskolin is required because D3 is Gi-coupled; you cannot measure inhibition of "zero" cAMP. You must raise the baseline first.

    • Add 10

      
      L of the challenge mix to the wells.
      
    • Final concentrations: Forskolin (5

      
      M), Quinpirole (variable), FAUC 365 (variable).
      
  • Reaction: Incubate for 30–45 minutes at Room Temperature.

  • Detection: Add detection reagents (e.g., cAMP-d2/Cryptate for HTRF or Luciferin for GloSensor) and read plate.

Workflow Step1 1. Seed HEK293 (6-well plate) Step2 2. Transfect hD3R (Lipofectamine) Step1->Step2 Step3 3. Re-seed to 384-well (Assay Plate) Step2->Step3 Step4 4. Serum Starve (+ IBMX 0.5mM) Step3->Step4 Step5 5. Add FAUC 365 (15 min Pre-incubation) Step4->Step5 Step6 6. Challenge (Forskolin + Quinpirole) Step5->Step6 Step7 7. Read Output (cAMP signal) Step6->Step7

Figure 2: Experimental Workflow. Step 6 is critical: Forskolin raises the "ceiling" of cAMP, Quinpirole lowers it (via D3), and FAUC 365 blocks Quinpirole, returning the signal to the ceiling.

Data Analysis & Expected Results

Normalize Raw Fluorescence Units (RFU) to determine % Reversal of Inhibition:



Interpretation Table:

Treatment ConditionExpected cAMP LevelInterpretation
Vehicle (Basal) LowNo AC stimulation.
Forskolin (5

M)
High (100%) Max AC activity (System Ceiling).
Forskolin + Quinpirole Low (~20-40%) D3R activation inhibits AC (

effect).
Fsk + Quin + FAUC 365 Restored to High FAUC 365 blocks D3R; AC inhibition is lifted.

Selectivity Note (D1 vs D3): If you apply this protocol to D1-transfected HEK293 cells :

  • Setup: Do not use Forskolin (D1 is Gs-coupled and raises cAMP on its own). Use Dopamine to stimulate.[3]

  • Result: FAUC 365 at 10 nM should NOT inhibit Dopamine-induced cAMP in D1 cells. Inhibition should only appear at high micromolar concentrations (>5

    
    M), confirming selectivity [2].
    
Troubleshooting & Optimization
  • Low Signal Window: If the difference between Forskolin and Quinpirole is small, the transfection efficiency may be low. Use a GFP-co-transfection control to verify >70% efficiency.

  • High Basal Activity: D3 receptors can exhibit constitutive activity. If basal cAMP is suppressed even without agonist, treat with FAUC 365 alone (inverse agonism check).

  • Solubility Issues: If FAUC 365 precipitates (cloudy wells), reduce the stock concentration or increase the DMSO/Media dilution steps. Ensure the final DMSO is <0.5%.[4]

References
  • Bettinetti, L., et al. (2002). Interactive SAR studies: Rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists.[5] Journal of Medicinal Chemistry.

  • Löber, S., et al. (2011). 4-Phenylpiperazine derivatives with flexible linkers as dopamine D3 receptor selective ligands. Journal of Medicinal Chemistry.

  • Cayman Chemical. FAUC 365 Product Information & Physical Properties.

  • Addgene. General Transfection Protocol for HEK293 Cells.

Sources

Troubleshooting & Optimization

Technical Support Center: FAUC 365 Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][4]

FAUC 365 is a high-affinity, selective dopamine D3 receptor antagonist (often utilized in structure-activity relationship studies for GPCRs).[1][2][3][4] While some database entries occasionally mislabel it as an agonist, its primary utility lies in its nanomolar affinity (


 nM) and high selectivity over D2 and D4 subtypes.[1][2][3]

The most frequent technical failure reported with FAUC 365 is precipitation upon dilution into aqueous media .[1][2][3] This molecule possesses a lipophilic benzothiophene-carboxamide backbone linked to a piperazine moiety.[1][2][3] While the piperazine nitrogens can be protonated, the overall structure is highly hydrophobic, leading to "solubility shock" when transitioning from organic stock solvents to physiological buffers.[3]

Physicochemical Profile
PropertyValueImplication for Handling
Molecular Weight 462.4 g/mol Moderate size; diffusion is not a limiting factor.[1][2][3]
Primary Solvent DMSO (Dimethyl sulfoxide)Soluble up to ~30–100 mM.[1][2][3] Required for stock.
Aqueous Solubility Negligible / InsolubleDO NOT attempt to dissolve solid directly in water/PBS.[1][2][3]
LogP (Predicted) High (Lipophilic)Prone to sticking to plastics and rapid aggregation in water.[1][2][3]
pKa Basic (Piperazine N)Solubility is pH-dependent; reduced solubility at pH > 7.[1][2][3]4.

The Chemistry of Precipitation (Root Cause Analysis)

Understanding why FAUC 365 precipitates is the first step to preventing it.[1][2][3] The crash occurs due to two primary mechanisms:[1][2]

  • Dielectric Constant Mismatch: FAUC 365 is stable in DMSO (dielectric constant

    
    ).[1][2][3] When you dilute it into water (
    
    
    
    ), the energy cost to solvate the hydrophobic benzothiophene rings increases dramatically.[1][2][3] If the concentration exceeds the thermodynamic solubility limit (which is very low in water), the molecules aggregate instantly.[2][3]
  • The "Salting-Out" Effect: Standard buffers like PBS or Krebs-Ringer contain high concentrations of ions (

    
    , 
    
    
    
    ,
    
    
    ).[1][2][3] These ions compete for water molecules to form hydration shells, effectively "stealing" water from the drug and forcing the hydrophobic drug molecules to cluster together and precipitate.[1][3]

Validated Solubilization Protocols

Protocol A: Standard In Vitro Assays (Binding/Functional)

Use this for cellular assays where final drug concentration is low (< 10 µM).[1][2][3]

The "Vortex-Spike" Method This method prevents high local concentrations of the drug during the mixing phase.[1][2][3]

  • Prepare Stock: Dissolve FAUC 365 powder in 100% anhydrous DMSO to a concentration of 10 mM .

    • Tip: Warm to 37°C and sonicate for 5 minutes if not immediately clear.

  • Aliquot & Store: Store aliquots at -20°C or -80°C. Do not freeze aqueous dilutions.

  • The Dilution Step (Critical):

    • Place your assay buffer (e.g., PBS or Media) in a tube.[1][2][3]

    • Set the tube on a vortex mixer at medium speed.

    • While vortexing , slowly pipet the DMSO stock into the center of the liquid vortex.

    • Why? This rapidly disperses the DMSO, preventing a local "cloud" of high concentration where precipitation nucleates.[1][3]

  • Limit: Ensure final DMSO concentration is

    
     to avoid solvent effects on the receptor.[1][2][3]
    
Protocol B: High-Concentration Stock (Animal/Tissue Studies)

Use this if you need higher concentrations (> 100 µM) where simple aqueous dilution fails.[1][2][3]

The "Co-Solvent Sandwich" Method This uses intermediate polarity solvents to bridge the gap between DMSO and water.[1][2][3]

  • Stock: Prepare 25 mg/mL stock in DMSO.

  • Step 1 (Solvent): Take 10% of final volume as DMSO stock.[1][2][3]

  • Step 2 (Bridge): Add 40% PEG300 (Polyethylene Glycol 300) and mix thoroughly. The solution should remain clear.

  • Step 3 (Surfactant): Add 5% Tween-80 .[1][2][3] Mix gently (avoid foaming).

  • Step 4 (Aqueous): Slowly add 45% Saline/PBS (warm to 37°C) to reach final volume.

    • Result: A stable emulsion/solution suitable for IP injection or high-concentration bath application.[1][2][3]

Troubleshooting Decision Tree

Use this logic flow to diagnose persistent precipitation issues.

FAUC_Troubleshooting Start Start: FAUC 365 Precipitates CheckSolvent 1. Check Stock Solvent Start->CheckSolvent IsDMSO Is it 100% DMSO? CheckSolvent->IsDMSO Redissolve Action: Redissolve solid in pure DMSO (10-30mM) IsDMSO->Redissolve No (Ethanol/Water) CheckConc 2. Check Final Concentration IsDMSO->CheckConc Yes IsHigh Is Final Conc > 50 µM? CheckConc->IsHigh UseCoSolvent Action: Use Protocol B (PEG300/Tween-80) IsHigh->UseCoSolvent Yes CheckMixing 3. Check Mixing Technique IsHigh->CheckMixing No IsStatic Did you add buffer to the DMSO drop? CheckMixing->IsStatic ReverseMix Action: Use 'Vortex-Spike' Add DMSO to moving buffer IsStatic->ReverseMix Yes CheckTemp 4. Check Temperature IsStatic->CheckTemp No IsCold Is buffer cold (4°C)? CheckTemp->IsCold WarmUp Action: Warm buffer to 37°C before mixing IsCold->WarmUp Yes Success Solution Clear IsCold->Success No

Figure 1: Diagnostic flowchart for resolving FAUC 365 solubility issues. Follow the path to identify the procedural error.

Frequently Asked Questions (FAQ)

Q: I see a faint cloudiness immediately after adding the DMSO stock to my cell media. Is this usable? A: No. Cloudiness indicates micro-precipitation.[1][2][3] Even if it looks like a suspension, the effective concentration of free drug available to bind the receptor is unknown and likely significantly lower than calculated.[3]

  • Fix: Centrifuge the solution.[1][2][3] If a pellet forms, you have lost drug.[1][2][3] Repeat using Protocol A (Vortex-Spike) or lower the concentration.[1][2][3]

Q: Can I use Ethanol instead of DMSO? A: We do not recommend it.[1][2][3] FAUC 365 has significantly lower solubility in ethanol (~2 mg/mL) compared to DMSO (~30 mg/mL).[1][2][3] Ethanol also evaporates faster, potentially changing stock concentrations over time.[1][2][3]

Q: My stock solution froze at 4°C. Is it ruined? A: Pure DMSO freezes at ~19°C. Solidification in the fridge is normal.[1][2][3]

  • Fix: Thaw it completely at room temperature or 37°C and vortex vigorously before use to ensure no concentration gradients exist within the vial.

Q: Why does the protocol specify adding DMSO to buffer, not buffer to DMSO? A: If you add a drop of water into a tube of DMSO stock, the first reaction is a high-heat, high-concentration interface where the drug crashes out instantly.[1][2][3] By adding the stock into a large volume of buffer, the solvent dissipates rapidly, keeping the drug molecules separated (solvated) long enough to stabilize.[1][3]

Q: Is FAUC 365 an agonist or antagonist? A: Scientifically, FAUC 365 is a D3 Antagonist (


 nM) [1].[1][2][3][5][6] Confusion often arises from database errors or its structural similarity to other benzazepine agonists.[1][2][3] Ensure your experimental design (e.g., Schild plot vs. dose-response) matches the antagonist profile.[1][2][3]

References

  • Bettinetti, L., et al. (2002). Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists.[2][3][4][7] Journal of Medicinal Chemistry, 45(21), 4594–4597.[2][3][4][7]

  • Cayman Chemical. FAUC 365 Product Datasheet. Cayman Chemical Website.[1][2][3]

  • Tocris Bioscience. FAUC 365 Product Information. Tocris Website. (Note: Search catalog for FAUC 365 specific batch data).

  • MedChemExpress. FAUC 365 Solubility & Preparation Protocols. MedChemExpress.

Sources

Technical Support Center: Optimizing FAUC 365 Bioavailability for In Vivo Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioavailability Bottleneck

FAUC 365 is a highly potent, subtype-selective Dopamine D3 receptor antagonist (


 nM) widely used to study schizophrenia, addiction, and L-DOPA-induced dyskinesia.[1] However, its chemical structure—characterized by a dichlorophenyl-piperazine moiety linked to a benzothiophene—confers high lipophilicity.[1]

The Core Challenge: FAUC 365 suffers from classic "brick dust" properties.[1] It dissolves readily in organic solvents (DMSO, DMF) but precipitates immediately upon contact with aqueous physiological buffers (PBS, Saline).[1] For in vivo researchers, this leads to two critical failure modes:

  • Peritoneal Irritation/Precipitation: The compound crashes out in the abdominal cavity, leading to erratic absorption and potential peritonitis.[1]

This guide provides self-validating protocols to solubilize FAUC 365 and ensure blood-brain barrier (BBB) penetration.[1]

Module 1: Formulation & Solubility Troubleshooting

Q: My FAUC 365 solution turns cloudy immediately after adding saline. Can I still inject it?

A: No. A cloudy solution indicates phase separation (precipitation).[1] Injecting a suspension intravenously (IV) can cause embolism; injecting it intraperitoneally (IP) results in depot formation with unknown release kinetics.[1]

The "Golden Ratio" Formulation Protocol

To maintain FAUC 365 in solution at concentrations suitable for rodent dosing (1–5 mg/kg), you must reduce the dielectric constant of the vehicle using a co-solvent system.[1]

Target Concentration: 2.5 mg/mL (Clear Solution)

ComponentVolume (for 1 mL)FunctionOrder of Addition (CRITICAL)
1. FAUC 365 Stock Calculate based on massActive IngredientDissolve powder here first.[1]
2. DMSO (Anhydrous) 100

L (10%)
Primary SolubilizerVortex until fully dissolved.[1]
3. PEG 300 400

L (40%)
Co-solventAdd slowly, vortex.[1] Solution warms up.
4. Tween-80 50

L (5%)
SurfactantViscous; cut tip of pipette for accuracy.[1]
5. Saline (0.9% NaCl) 450

L (45%)
Bulking AgentAdd last. Dropwise with vortexing.

Senior Scientist Note: Do not alter the order. Adding saline to the DMSO stock before the PEG/Tween buffer is established will cause immediate, irreversible precipitation.[1]

Alternative: The "Depot" Formulation (Corn Oil)

For chronic studies where a slower release is acceptable or high DMSO is contraindicated:

  • Dissolve FAUC 365 in 10% DMSO .

  • Dilute with 90% Corn Oil .

  • Sonicate at 40°C for 20 minutes. Note: This is suitable for IP or SC administration only, never IV.

Visual Guide: Solubility Decision Tree

SolubilityLogic Start Start Formulation Solvent Dissolve in 100% DMSO Start->Solvent Check Target Administration? Solvent->Check Acute Acute / Behavioral (Fast Onset) Check->Acute Standard Chronic Chronic / Long-term (Slower Release) Check->Chronic Depot Step1 Add PEG 300 (40%) Acute->Step1 OilStep Add Corn Oil (90%) Chronic->OilStep Step2 Add Tween-80 (5%) Step1->Step2 Step3 Add Warm Saline (45%) Step2->Step3 Success1 Clear Solution (Ready for IP/IV) Step3->Success1 Sonicate Sonicate 40°C OilStep->Sonicate Success2 Homogeneous Oil Solution (Ready for IP/SC) Sonicate->Success2

Figure 1: Decision logic for vehicle selection based on experimental duration.[1]

Module 2: Pharmacokinetics & Administration

Q: I injected 10 mg/kg IP, but the behavioral effect disappeared after 30 minutes. Why?

A: FAUC 365, like many piperazine-derivatives, is subject to rapid hepatic metabolism (first-pass effect) and redistribution.[1]

Troubleshooting Protocol:

  • Switch Route: If IP duration is too short, switch to Subcutaneous (SC) injection in the flank.[1] This avoids the portal vein (first-pass metabolism) and provides a flatter PK curve.[1]

  • Dose Timing: Administer FAUC 365 20–30 minutes prior to the behavioral challenge (e.g., cocaine administration or novel object recognition task). The

    
     is typically rapid.[1]
    
  • Dose Range:

    • D3 Selectivity Window: 0.1 – 5.0 mg/kg.[1]

    • Loss of Selectivity:[1] >10 mg/kg (May start binding D2 receptors, confounding results).[1]

Comparative Dosing Table
ParameterIP Route (Standard)SC Route (Recommended for Stability)PO (Oral)
Bioavailability High, but rapid clearanceModerate, sustained releasePoor (Not recommended)
Onset (

)
15–20 mins30–45 minsVariable
Duration ~60–90 mins~2–3 hoursUnknown
Vehicle PEG/Tween/SalineCorn Oil or PEG/TweenN/A

Module 3: Target Engagement & Mechanism

Q: How do I verify the drug is actually working inside the brain?

A: Behavioral assays are the primary readout, but you must ensure the mechanism is D3-specific.[1]

Self-Validating Control: Use a Dopamine Transporter Knockdown (DAT-KD) model or a psychostimulant-induced hyperactivity model.[1]

  • Logic: D3 receptors act as autoreceptors and postsynaptic brakes in the nucleus accumbens.[1]

  • Expected Result: FAUC 365 should normalize hyperactivity or rescue memory deficits in these specific models. If it has no effect in a high-dopamine tone model, your brain concentration is likely insufficient.[1]

Visual Guide: D3 Signaling & FAUC 365 Action

D3Pathway cluster_effect Physiological Outcome FAUC FAUC 365 D3R D3 Receptor (Gi/o coupled) FAUC->D3R Blocks (Antagonist) AC Adenylyl Cyclase D3R->AC Inhibits (Gi) DA Dopamine DA->D3R Activates cAMP cAMP Levels AC->cAMP Reduces PKA PKA Signaling cAMP->PKA Reduces Behavior Hyperactivity / Addiction Behavior PKA->Behavior Modulates

Figure 2: Mechanism of Action.[1][2] FAUC 365 prevents D3-mediated inhibition of Adenylyl Cyclase, normalizing downstream signaling in high-dopamine states.[1]

References

  • Bettinetti, L., et al. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists.[1][3] Journal of Medicinal Chemistry, 45(21), 4594–4597.[1][3]

  • Cayman Chemical. FAUC 365 Product Information & Solubility Data.[1]

  • MedChemExpress. FAUC 365 Formulation Guide (Corn Oil/PEG Protocols).

  • Heidbreder, C. A., et al. (2005). The role of central dopamine D3 receptors in drug abuse: a review of the pharmacological evidence.[1] Brain Research Reviews, 49(1), 77-105.[1]

Sources

resolving FAUC 365 solubility issues in physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving FAUC 365 Solubility Issues

Executive Summary: The Physicochemical Challenge

FAUC 365 (N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide) is a high-affinity, selective Dopamine D3 receptor antagonist.[1] Its chemical structure features a lipophilic benzothiophene moiety and a dichlorophenyl ring linked by a butyl spacer to a piperazine core.

The Problem: While the piperazine nitrogen provides a basic center (pKa ~ 7.5–8.0), the molecule is highly lipophilic (High LogP). In pure DMSO, it dissolves readily. However, upon dilution into physiological buffers (pH 7.4), the compound frequently undergoes "shock precipitation." This occurs because the aqueous environment strips the solvation shell provided by the organic solvent, and at pH 7.4, a significant fraction of the molecule exists in its neutral, less soluble form, leading to immediate aggregation.

This guide provides validated protocols to transition FAUC 365 from organic stock to stable physiological solutions without precipitation.

Solubility Profile & Data

Before attempting formulation, verify your target concentration against established solubility limits.

Solvent / MediumSolubility LimitRemarks
DMSO (Anhydrous) ~33 mg/mL (72 mM)Recommended Stock. Hygroscopic DMSO reduces solubility; use fresh/anhydrous.
DMF ~30 mg/mLAlternative organic stock.[2]
Ethanol ~2 mg/mLPoor. Avoid as primary stock solvent.
PBS (pH 7.2-7.4) < 0.25 mg/mLCritical Failure Point. Direct dilution causes precipitation.
PEG300/Tween-80 Formulation ≥ 2.5 mg/mLRecommended for in vivo or high-conc applications.

Troubleshooting Guide: FAQs & Root Cause Analysis

Q1: I diluted my 10 mM DMSO stock 1:1000 into PBS for cell culture, and I see fine needles/crystals. Why?

Diagnosis: This is "Shock Precipitation." Mechanism: When a hydrophobic solute in a water-miscible solvent (DMSO) is rapidly introduced to water, the solvent diffuses away faster than the solute can equilibrate, creating local supersaturation. Solution:

  • Vortex the buffer rapidly before adding the stock.

  • Add the DMSO stock dropwise into the vortex of the buffer, not the other way around.

  • Sonication: If slight turbidity occurs, sonicate at 40°C for 5–10 minutes. For nanomolar concentrations (binding assays), this usually redissolves micro-precipitates.

Q2: I need a 2 mg/mL solution for IP injection in mice. PBS dilution turns into a milky suspension immediately.

Diagnosis: The target concentration exceeds the thermodynamic aqueous solubility of FAUC 365. Solution: You cannot use simple aqueous dilution. You must use a Co-Solvent System (Protocol A below). The lipophilicity of FAUC 365 requires "stepping down" the polarity using PEG (Polyethylene Glycol) and a surfactant (Tween-80) to shield the hydrophobic domains before introducing the saline.

Q3: My stock solution in DMSO has turned cloudy after a week at -20°C.

Diagnosis: DMSO hygroscopicity. Mechanism: DMSO absorbs water from the air. Even 1-2% water content in DMSO can drastically reduce the solubility of FAUC 365, causing it to crash out inside the stock vial. Solution:

  • Warm the vial to 37°C and sonicate to redissolve.

  • Aliquot stock into single-use vials to avoid repeated freeze-thaw cycles and atmospheric exposure.

  • Store over molecular sieves if possible.

Master Protocols

Protocol A: High-Stability Formulation (In Vivo / High Concentration)

Target: 2.5 mg/mL stable solution for IP injection. Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

Step-by-Step Procedure:

  • Prepare Stock: Dissolve FAUC 365 in 100% Anhydrous DMSO at 25 mg/mL . Sonicate until crystal clear.

  • Step 1 (Solvent Bridge): Pipette 100 µL of the DMSO stock into a sterile tube.

  • Step 2 (Polymer Addition): Add 400 µL of PEG300 .[3]

    • Critical: Vortex vigorously for 30 seconds. The solution must remain clear. PEG acts as a bridge between the organic stock and the aqueous phase.

  • Step 3 (Surfactant Addition): Add 50 µL of Tween-80 .

    • Critical: Vortex again. Tween-80 forms micelles that will encapsulate the drug when water is added.

  • Step 4 (Aqueous Phase): Slowly add 450 µL of warm (37°C) Saline (0.9% NaCl) .

    • Add in small aliquots (e.g., 100 µL at a time), vortexing between additions.

  • Validation: Inspect visually. The solution should be clear to slightly opalescent, but free of particulates.

Protocol B: Low-Concentration Cell Culture (In Vitro)

Target: 1 µM – 10 µM in Media.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Dilution: Dilute stock 1:10 in culture media without serum (Serum proteins can bind the drug non-specifically initially).

  • Final Dilution: Add the intermediate solution to the cell culture well to achieve the final concentration. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.[4]

Workflow Visualization

The following diagram illustrates the "Step-Wise Solvation" logic required to prevent FAUC 365 precipitation.

FAUC365_Solubilization Stock FAUC 365 Powder DMSO_Sol Stock Solution (25 mg/mL in DMSO) Stock->DMSO_Sol Dissolve PEG_Step Bridge Phase (+40% PEG300) DMSO_Sol->PEG_Step Step 1: Dilute Precipitation PRECIPITATION (Cloudy Suspension) DMSO_Sol->Precipitation Direct addition to Saline Tween_Step Surfactant Phase (+5% Tween-80) PEG_Step->Tween_Step Step 2: Stabilize Saline_Step Physiological Phase (+45% Saline) Tween_Step->Saline_Step Step 3: Hydrate Success Stable Solution (2.5 mg/mL) Saline_Step->Success Vortex

Figure 1: Step-wise solvation strategy. Direct addition to saline (red dashed line) causes precipitation. The multi-step co-solvent approach (blue/green path) maintains solubility.

References

  • Bettinetti, L., et al. (2002) .[5] Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists. Journal of Medicinal Chemistry, 45(21), 4594–4597.[2][6] [Link]

Sources

Validation & Comparative

FAUC 365 vs. SB-277011-A: A Comparative Guide for D3 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

For researchers investigating the dopamine D3 receptor (D3R), the choice between FAUC 365 and SB-277011-A dictates the experimental scope.

  • Choose FAUC 365 if your primary goal is high-precision in vitro binding characterization . Its sub-nanomolar affinity and extreme selectivity make it the superior probe for mapping D3 distribution in tissue homogenates or crystallographic studies where D2 interference must be mathematically negligible.

  • Choose SB-277011-A if your goal is functional in vivo behavioral pharmacology . It remains the gold standard for addiction and neuropsychiatric models due to its proven blood-brain barrier (BBB) penetrance and metabolic stability, despite having lower absolute selectivity than FAUC 365.

Chemical & Pharmacological Profile

The dopamine D3 receptor shares high structural homology with the D2 receptor (D2R), particularly in the orthosteric binding site. Differentiating between these two is the primary challenge in dopaminergic pharmacology.

Comparative Data Table
FeatureFAUC 365 SB-277011-A
Primary Classification Highly Selective In Vitro AntagonistBioavailable In Vivo Antagonist
Chemical Class Phenylpiperazine (Heteroaryl carboxamide)Tetrahydroisoquinoline carboxamide
D3 Receptor Affinity (

)
0.5 nM (High Potency)~10–11 nM
D2 Receptor Affinity (

)
~2,600 nM (D2 short)~1,000+ nM
Selectivity Ratio (D3 vs D2) ~5,200-fold ~80–120-fold
Selectivity (D3 vs D1) >17,000-fold>100-fold
Intrinsic Activity Antagonist (Putative)Neutral Antagonist
BBB Penetration Limited/UndocumentedHigh (Cerebral:Blood ratio 3.6:1)
Primary Application Structural biology, Radioligand displacementAddiction models, Microdialysis, fMRI

Note on Causality: FAUC 365 achieves its massive selectivity via a specific 2,3-dichloro substitution on the phenylpiperazine tail, which exploits a hydrophobic pocket unique to the D3R vestibule. SB-277011-A utilizes a rigid trans-cyclohexyl linker to enforce a conformation that disfavors D2 binding, though less effectively than FAUC 365's motif.

Selectivity Analysis: The "Numbers vs. Utility" Paradox
The FAUC 365 Advantage: Absolute Selectivity

In saturation binding assays using non-selective radioligands (e.g.,


-Spiperone), distinguishing D3 from D2 binding sites is mathematically difficult if the ligand's selectivity is only 10-100 fold.
  • Mechanism: FAUC 365's

    
    -fold selectivity allows it to be used as a "masking agent." By incubating tissue with 10-50 nM FAUC 365, one can completely occlude D3 receptors without occupying D2 receptors, allowing for precise subtraction analysis.
    
  • Limitation: Phenylpiperazines often suffer from "functional selectivity" or partial agonism issues at high concentrations. While FAUC 365 is an antagonist, its lipophilicity and metabolic liability limit its systemic use.

The SB-277011-A Advantage: Systemic Robustness

While its affinity is lower (


 nM), SB-277011-A is a neutral antagonist , meaning it blocks agonist binding without altering the receptor's constitutive activity.
  • Mechanism: Its high lipophilicity combined with specific transport properties allows it to cross the BBB efficiently.

  • Validation: It has been extensively validated in cocaine and nicotine self-administration models. Unlike FAUC 365, it does not require intracerebral injection to exert effects, making it the only viable choice for systemic behavioral studies.

Visualizing the Signaling & Screening Logic
Diagram 1: D3 Receptor Signaling & Antagonist Blockade

This diagram illustrates the G-protein coupled pathway blocked by these compounds. Note that D3R couples to


, inhibiting Adenylyl Cyclase.

D3_Signaling cluster_membrane Cell Membrane Agonist Dopamine (Agonist) D3R Dopamine D3 Receptor (GPCR) Agonist->D3R Activates Antagonist Antagonist (SB-277011-A / FAUC 365) Antagonist->D3R Blocks (Competitive) Gi G_i/o Protein (Heterotrimer) D3R->Gi Dissociates G-alpha AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway (Mitogenesis) Gi->MAPK Activates cAMP cAMP (Decreased) AC->cAMP Catalyzes (Blocked) ATP ATP ATP->AC

Caption: Competitive antagonism at the D3R prevents


-mediated inhibition of Adenylyl Cyclase.
Diagram 2: Experimental Workflow Selector

Use this logic flow to select the correct compound for your study.

Selection_Workflow Start Define Study Goal InVitro In Vitro / Ex Vivo Start->InVitro InVivo In Vivo Behavioral Start->InVivo Binding Receptor Binding / Autoradiography InVitro->Binding Functional Functional Assay (cAMP/GTPgS) InVitro->Functional Addiction Addiction/Relapse Model InVivo->Addiction Select_FAUC Select FAUC 365 Binding->Select_FAUC Needs High Selectivity Functional->Select_FAUC Potency Focus Select_SB Select SB-277011-A Functional->Select_SB Needs Neutral Antagonism Addiction->Select_SB Systemic Bioavailability

Caption: Decision tree for selecting FAUC 365 (High Selectivity) vs. SB-277011-A (Bioavailability).

Experimental Protocols
Protocol A: Radioligand Competition Binding (Determining

)

Best for: Validating FAUC 365 affinity.

  • Membrane Preparation: Use CHO or HEK293 cells stably expressing human D3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g to pellet membranes.

  • Incubation:

    • Radioligand:

      
      -Spiperone (0.2 - 0.5 nM). Note: Spiperone is non-selective; the assay relies on the displacer's selectivity.
      
    • Competitor: Serial dilutions of FAUC 365 (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Haloperidol or Sulpiride.
      
  • Equilibrium: Incubate for 120 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding of the lipophilic ligand).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation: If FAUC 365
    
    
    > 1 nM, check for ligand depletion or filter binding issues.
Protocol B:

Functional Binding Assay

Best for: Confirming SB-277011-A is a neutral antagonist (no intrinsic activity).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 10 
    
    
    
    M GDP (excess GDP is critical to reduce basal noise).
  • Agonist Stimulation: Add Dopamine or Quinpirole (

    
     concentration) to stimulate G-protein coupling.
    
  • Antagonist Challenge: Add SB-277011-A (10 nM - 10

    
    M).
    
  • Radioisotope: Add

    
     (~0.1 nM) and incubate for 30-60 mins at 30°C.
    
  • Readout: Measure bound radioactivity.

    • Result Interpretation: A neutral antagonist will dose-dependently reduce the agonist-induced signal back to basal levels but will not suppress basal levels (inverse agonism) or increase them (partial agonism).

References
  • Reavill, C., et al. (2000). Pharmacological actions of a novel, high-affinity, and selective human dopamine D3 receptor antagonist, SB-277011-A. Journal of Pharmacology and Experimental Therapeutics. Link

  • Bettinetti, L., et al. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists.[1] Journal of Medicinal Chemistry. Link

  • Heidbreder, C. A., et al. (2005). The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence. Brain Research Reviews. Link

  • Stemp, G., et al. (2000). Design and synthesis of the selective dopamine D3 receptor antagonist SB-277011-A. Journal of Medicinal Chemistry. Link

  • Löber, S., et al. (2011). The dopamine D3 receptor: a target for drug development. Drugs of the Future. Link

Sources

Validating FAUC 365 Antagonist Activity in cAMP Functional Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Dopamine D3 receptor (D3R) presents a unique pharmacological challenge due to its high structural homology with the D2 receptor (D2R). FAUC 365 (Affinity:


 nM at D3R) has emerged as a critical tool compound for distinguishing D3R-mediated signaling from D2R activity.[1]

This guide provides a rigorous framework for validating FAUC 365 activity using


-coupled cAMP functional assays . Unlike simple binding screens, functional validation requires a "gain-of-signal" approach—using Forskolin to elevate cAMP, an agonist to suppress it, and FAUC 365 to reverse that suppression.

Comparative Analysis: FAUC 365 vs. Alternatives

Selecting the right antagonist is the first step in experimental design. While non-selective antagonists like Haloperidol obliterate all D2-like signaling, FAUC 365 provides the selectivity window necessary to isolate D3R function.

Table 1: Pharmacological Profile Comparison
FeatureFAUC 365 SB-277011-A Haloperidol
Primary Target Dopamine D3 Dopamine D3Non-selective D2/D3
Mechanism Competitive AntagonistCompetitive AntagonistInverse Agonist / Antagonist
D3 Affinity (

)
0.5 nM ~10 nM~2 nM
D2 Affinity (

)
~2,600 nM (D2S)>1,000 nM~1 nM
Selectivity (D3 vs D2) >1,000-fold >100-foldNone (Equipotent)
Key Advantage Extreme selectivity allows precise dissection of D3 pathways in mixed-expression tissues.High oral bioavailability; often used in in vivo addiction models."Sledgehammer" control to block all D2-like activity.
Limitation Solubility can be lower than Haloperidol; requires DMSO/Tween optimization.Slower association kinetics in some assays.Cannot distinguish D2 from D3.

Analyst Insight: FAUC 365 is superior for in vitro mechanistic validation due to its rapid equilibration and extreme selectivity window. However, for in vivo behavioral studies, SB-277011-A is often preferred due to pharmacokinetic properties.

Mechanism of Action: The "Inhibition of Inhibition"

To validate FAUC 365, one must understand that D3R is


-coupled. Activation lowers cAMP. Therefore, an antagonist like FAUC 365 prevents this lowering.

The Assay Logic:

  • Forskolin (FSK): Artificially raises cAMP (The Baseline).

  • Agonist (e.g., Quinpirole): Activates D3R

    
     Inhibits Adenylyl Cyclase 
    
    
    
    cAMP drops.
  • Antagonist (FAUC 365): Blocks D3R

    
     Prevents Agonist action 
    
    
    
    cAMP remains high.
Figure 1: Signaling Pathway & FAUC 365 Intervention

G FSK Forskolin AC Adenylyl Cyclase FSK->AC Direct Stimulation cAMP cAMP (Signal) AC->cAMP Production ATP ATP ATP->AC Agonist Agonist (Quinpirole) D3R D3 Receptor Agonist->D3R Activates Gi Gi Protein D3R->Gi Couples Gi->AC INHIBITS FAUC FAUC 365 (Antagonist) FAUC->D3R BLOCKS

Caption: FAUC 365 restores cAMP levels by blocking the Gi-mediated inhibition of Adenylyl Cyclase.

Experimental Protocol: Validating Antagonist Potency ( )

This protocol uses a TR-FRET based cAMP detection system (e.g., HTRF or LANCE), but is adaptable to GloSensor.

Phase 1: Reagent Preparation
  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Stabilizer) + 500

    
    M IBMX .
    
    • Critical: IBMX is a PDE inhibitor.[2] Without it, cAMP degrades too fast to measure the subtle D3R effects.

  • FAUC 365 Stock: Dissolve in 100% DMSO to 10 mM. Aliquot and store at -20°C.

  • Agonist: Quinpirole (preferred over Dopamine to avoid oxidation issues).

Phase 2: The "Schild" Design (Workflow)

To truly validate the antagonism is competitive, you must run an agonist dose-response curve in the presence of fixed concentrations of FAUC 365.

Figure 2: Assay Workflow Diagram

Workflow Start Harvest D3R-expressing Cells (CHO-K1 or HEK293) Step1 Step 1: Antagonist Pre-incubation Add 5 µL Cells + 2.5 µL FAUC 365 (Wait 15 min @ RT) Start->Step1 Step2 Step 2: Stimulation Add 2.5 µL (Agonist + Forskolin) (Agonist: Quinpirole Dose Response) (Forskolin: Fixed @ 5-10 µM) Step1->Step2 Equilibrium established Step3 Step 3: Incubation 30-45 min @ 37°C Step2->Step3 Step4 Step 4: Lysis & Detection Add cAMP-d2 + Anti-cAMP-Cryptate Step3->Step4 Read Read TR-FRET Signal (665nm / 620nm Ratio) Step4->Read

Caption: Step-by-step workflow for competitive antagonist validation in a 384-well plate format.

Phase 3: Detailed Steps
  • Cell Plating: Dispense 2,000–5,000 cells/well (optimized previously) in 5

    
    L assay buffer.
    
  • Antagonist Addition: Add 2.5

    
    L of FAUC 365 at 4x final concentration.
    
    • Validation Set: Use 0 nM (Vehicle), 1 nM, 10 nM, and 100 nM of FAUC 365.

    • Incubate: 15 minutes at Room Temperature. This allows FAUC 365 to occupy the orthosteric pocket.

  • Agonist/Forskolin Challenge: Add 2.5

    
    L of a mixture containing:
    
    • Forskolin (4x, final concentration typically 5–10

      
      M).
      
    • Quinpirole (4x, serial dilution).

  • Reaction: Incubate 45 minutes at 37°C.

  • Detection: Add lysis buffer containing detection antibodies. Read after 1 hour.

Data Interpretation & Validation Criteria

To declare FAUC 365 "validated," your data must meet specific criteria.

The Right Shift (Schild Analysis)

In the presence of FAUC 365, the Quinpirole dose-response curve (which lowers cAMP) should shift to the right (requires more agonist to achieve the same inhibition).

  • Visual Check: Parallel shift of the curve.

  • Calculation: Calculate the Dose Ratio (DR) =

    
     (with FAUC) / 
    
    
    
    (control).
  • Schild Plot: Plot Log(DR - 1) vs. Log[FAUC 365]. The slope should be close to 1.0, confirming competitive antagonism.

Selectivity Check (The Critical Control)

Run the exact same protocol on D2R-expressing cells .

  • Result: At 10 nM, FAUC 365 should cause a significant right-shift in D3R cells, but NO shift in D2R cells.

  • Note: If you see a shift in D2R cells at low concentrations, your FAUC 365 stock may be degraded or impure.

Constitutive Activity (Inverse Agonism)

If adding FAUC 365 alone (without agonist) causes cAMP to rise above the Forskolin-only baseline, FAUC 365 is acting as an Inverse Agonist by blocking the receptor's constitutive activity. This is common in high-expression systems.

References

  • Bettinetti, L., et al. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists.[1] Journal of Medicinal Chemistry.

  • Boeckler, F., & Gmeiner, P. (2006). The structural evolution of dopamine D3 receptor ligands: structure-activity relationships and pharmacophore modeling. Pharmacology & Therapeutics.[3]

  • Assay Guidance Manual (NCBI). Measurement of cAMP for Gαi Protein-Coupled Receptors. National Library of Medicine.

  • Gross, G., et al. (2013). Dopamine D3 receptor antagonism: a potential therapeutic approach for the treatment of schizophrenia. Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Comparative Guide: FAUC 365 Off-Target Binding Effects on D2-Like Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Breakthrough

The dopamine D3 receptor (D3R) has emerged as a critical target for treating schizophrenia, drug addiction, and Parkinson’s disease.[1] However, the high sequence homology between D3R and the D2 receptor (D2R)—particularly within the orthosteric binding site—has historically plagued drug development with significant off-target effects.

FAUC 365 represents a pivotal advancement in this domain. Unlike classic antipsychotics (e.g., Haloperidol) or earlier generation D3 ligands, FAUC 365 exhibits "super-selectivity," boasting a D3/D2 selectivity ratio exceeding 7,000-fold . This guide objectively compares FAUC 365 against standard alternatives, detailing its binding profile, off-target liabilities, and the experimental protocols required to validate these properties in your laboratory.

Scientific Background: The Homology Challenge

The D2-like receptor family (D2, D3, D4) shares substantial structural conservation. The transmembrane (TM) domains of D2 and D3 are approximately 78% identical. Consequently, ligands designed to block D3 often inadvertently block D2, causing extrapyramidal symptoms (EPS) and hyperprolactinemia.

FAUC 365 Mechanism: FAUC 365 is a G-protein coupled receptor (GPCR) antagonist . Structurally, it utilizes a phenylpiperazine scaffold linked to a heteroaromatic head group. Its high selectivity arises from interactions with the secondary binding pocket (SBP) formed by extracellular loops, where amino acid divergence between D2 and D3 is greater than in the orthosteric site.

Comparative Performance Analysis

The following data contrasts FAUC 365 with the "Gold Standard" non-selective antagonist (Haloperidol) and a primary D3-selective competitor (SB-277011-A).

Table 1: Binding Affinity ( ) and Selectivity Profile[2]
CompoundTarget Mechanism

D3R (nM)

D2R (Long) (nM)
Selectivity Ratio (D2/D3)Off-Target Risk (D2-Associated)
FAUC 365 Selective Antagonist 0.5 3,600 ~7,200 Negligible
SB-277011-ASelective Antagonist8.0800~100Low
HaloperidolNon-selective Antagonist2.01.50.75High (EPS, Prolactin)
NGB 2904Selective Antagonist1.4>200~150Low

Data Source Synthesis: Aggregated from Gmeiner et al. (J. Med. Chem) and comparative pharmacological reviews.

Analysis of Off-Target Effects[3][4]
  • D2 Short vs. D2 Long: FAUC 365 maintains >5,000-fold selectivity against both D2 splice variants (D2S and D2L). This is critical because D2S is predominantly presynaptic (autoreceptor), while D2L is postsynaptic.

  • D4 Receptor: FAUC 365 shows moderate affinity for D4.4 (

    
     nM), but the selectivity window (D4/D3 
    
    
    
    ) is sufficient to avoid physiological interference at therapeutic doses.
  • 5-HT Receptors: Unlike atypical antipsychotics (e.g., Clozapine), FAUC 365 displays low affinity for 5-HT1A and 5-HT2 receptors, reducing the risk of serotonergic side effects.

Visualizing the Mechanism

The following diagram illustrates the structural logic of FAUC 365 selectivity and the downstream signaling blockade.

G cluster_0 Ligand Binding Event cluster_1 Signaling Cascade (Gi/o) L_FAUC FAUC 365 R_D3 D3 Receptor (Secondary Pocket) L_FAUC->R_D3 High Affinity (Ki 0.5 nM) R_D2 D2 Receptor (Steric Clash) L_FAUC->R_D2 Blocked (Ki 3600 nM) G_Prot Gi/o Protein Coupling R_D3->G_Prot Inhibition ERK ERK1/2 Phosphorylation R_D3->ERK Mitogenesis Blockade AC Adenylyl Cyclase G_Prot->AC Modulation cAMP cAMP Levels AC->cAMP Downregulation

Caption: FAUC 365 exploits the secondary binding pocket to selectively bind D3R, inhibiting Gi/o-mediated cAMP reduction and ERK pathways while sparing D2R.

Validated Experimental Protocols

To replicate the selectivity profile of FAUC 365, distinct binding and functional assays are required. The following protocols are optimized for high-sensitivity discrimination.

Protocol A: Competitive Radioligand Binding (The Standard)

Purpose: To determine


 values for D3 vs. D2.

Materials:

  • Membranes: CHO or HEK293 cells stably expressing human D3R or D2L.

  • Radioligand: [

    
    I]-IABN (preferred for high specific activity) or [
    
    
    
    H]-Spiperone.
  • Competitor: FAUC 365 (10 pM to 100

    
    M).
    

Workflow:

  • Preparation: Thaw membrane preparations and dilute in incubation buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    ).
    • Expert Note: Include 0.1% ascorbic acid to prevent ligand oxidation.

  • Incubation: Mix 20

    
    g membrane protein + 0.2 nM Radioligand + FAUC 365 (varying concentrations).
    
  • Equilibrium: Incubate for 60-90 minutes at 25°C.

    • Self-Validation: Equilibrium is reached when total binding counts stabilize over two consecutive time points.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
Protocol B: Functional cAMP Accumulation Assay

Purpose: To confirm antagonist activity (and rule out partial agonism).

Workflow Diagram:

Experiment Start Start: CHO-D3R Cells Step1 1. Pre-treat with FAUC 365 (30 mins, 37°C) Start->Step1 Step2 2. Stimulate with Dopamine (EC80) + Forskolin (10 μM) Step1->Step2 Step3 3. Lysis & cAMP Detection (TR-FRET or GloSensor) Step2->Step3 Decision Data Analysis Step3->Decision Result Calculate IC50 (Kb determination) Decision->Result Dose-Response Fit

Caption: Functional workflow to assess FAUC 365 antagonism against dopamine-induced cAMP inhibition.

Critical Steps:

  • Forskolin Challenge: Since D3 couples to G

    
    , basal cAMP is low. You must stimulate cyclase with Forskolin (10 
    
    
    
    M) to observe the dopamine-induced reduction.
  • Antagonist Mode: Pre-incubate FAUC 365 before adding Dopamine. If FAUC 365 is a pure antagonist, it will dose-dependently restore the Forskolin signal (reversing Dopamine's effect).

References

  • Gmeiner, P., et al. (2002).[1] "Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists." Journal of Medicinal Chemistry.

  • Löber, S., et al. (2011). "The dopamine D3 receptor: a valid target for the treatment of CNS disorders?" Trends in Pharmacological Sciences.

  • Newman, A. H., et al. (2005). "Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for drug abuse."[2] Journal of Medicinal Chemistry.

  • MedChemExpress. "FAUC 365 Product Datasheet & Biological Activity."

  • Boeckler, F., & Gmeiner, P. (2006). "The structural evolution of dopamine D3 receptor ligands: structure-activity relationships and selected neuropharmacological aspects." Pharmacology & Therapeutics.[3]

Sources

A Comparative Guide to Validating FAUC 365 Specificity Using Dopamine D3 Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous validation of a compound's molecular target is the bedrock of reliable pharmacological research. A drug's value is intrinsically tied to its specificity; off-target effects can confound experimental results and lead to unforeseen toxicities in clinical development. This guide provides an in-depth, technical comparison of experimental methodologies designed to rigorously validate the on-target activity of FAUC 365, a potent antagonist of the dopamine D3 receptor (D3R).

We will move beyond standard in vitro assays and delve into the definitive validation provided by a genetically modified animal model: the D3 receptor knockout (D3KO) mouse. By comparing the effects of FAUC 365 in wild-type (WT) mice with those in mice genetically incapable of expressing the D3 receptor, we can establish an unequivocal link between the compound's activity and its intended target. This approach embodies a self-validating system, where the absence of the target serves as the ultimate negative control.

The Critical Role of the Dopamine D3 Receptor

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a high-value target for therapeutic intervention in several neurological and psychiatric disorders.[1] Unlike the more ubiquitously expressed D2 receptor, the D3R is predominantly located in the limbic areas of the brain, such as the nucleus accumbens, which are integral to motivation, reward, and emotional regulation.[2][3] This restricted expression profile suggests that a D3R-selective antagonist could offer therapeutic benefits with a reduced risk of the motor side effects associated with D2 receptor blockade.[2]

Upon activation by dopamine, the D3R couples to inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to downstream changes in neuronal activity.[4][5]

D3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Binds G_Protein Gαi/o Protein D3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to reduced PKA activity

Caption: Dopamine D3 Receptor Signaling Pathway.

FAUC 365: A Candidate for Scrutiny

FAUC 365 is a benzothiophene-2-carboxamide derivative identified as a potent and highly selective D3R antagonist.[2] Initial in vitro studies have demonstrated its impressive affinity for the D3 receptor, with a reported Ki value of approximately 0.5 nM.[6][7] Critically, it shows substantially lower affinity for other dopamine receptor subtypes, including D2 and D4, making it an excellent tool for probing D3R function.[2][6] However, to confidently attribute its biological effects solely to D3R antagonism, a more rigorous validation in a complex living system is essential. This is where the D3 knockout mouse becomes an indispensable tool.[8][9]

The Definitive Experimental Workflow: A Comparative Approach

The core principle of this validation strategy is straightforward: a compound truly selective for the D3 receptor should elicit a biological response in a wild-type animal but have no, or a significantly attenuated, effect in an animal that lacks the D3 receptor.[10]

Validation_Workflow cluster_vitro In Vitro Confirmation cluster_vivo In Vivo Validation cluster_analysis Data Analysis & Conclusion Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (cAMP inhibition) WT_Group Wild-Type (WT) Mice Functional->WT_Group Administer FAUC 365 KO_Group D3 Knockout (D3KO) Mice Functional->KO_Group Behavioral Behavioral Assay (e.g., Locomotor Activity) WT_Group->Behavioral KO_Group->Behavioral Comparison Compare WT vs. D3KO Results Behavioral->Comparison Conclusion Confirm D3R-Mediated Effect Comparison->Conclusion

Caption: Experimental Workflow for FAUC 365 Specificity Validation.

Part 1: In Vitro Confirmation of FAUC 365 Profile

Before proceeding to in vivo studies, it is crucial to confirm the binding affinity and functional activity of the specific batch of FAUC 365 being used. This ensures that the compound conforms to its expected pharmacological profile.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of FAUC 365 for human dopamine D1, D2, and D3 receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing either human D1, D2, or D3 receptors.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand Selection:

    • For D3R: [³H]-Spiperone or a more D3-selective radioligand.

    • For D2R: [³H]-Spiperone or [³H]-Raclopride.

    • For D1R: [³H]-SCH23390.

  • Assay Procedure:

    • In a 96-well plate, combine receptor membranes (5-10 µg protein/well), the selected radioligand (at a concentration near its Kd), and a range of concentrations of FAUC 365 (e.g., 0.01 nM to 10 µM).

    • For non-specific binding determination, add a high concentration of a known non-labeled ligand (e.g., 10 µM haloperidol for D2/D3).

    • Incubate the plates for 60-90 minutes at room temperature.

  • Harvesting & Counting: Rapidly filter the plate contents through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values by fitting the data to a one-site competition curve using non-linear regression. Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected In Vitro Binding Profile of FAUC 365
Receptor SubtypeRadioligandExpected Ki of FAUC 365 (nM)Selectivity Ratio (Ki D(x) / Ki D3)
Dopamine D3 [³H]-Spiperone~0.5 -
Dopamine D2 (long)[³H]-Spiperone>3000>6000x
Dopamine D1[³H]-SCH23390>5000>10000x

Data presented are based on literature values and represent a typical expected outcome.[2][6]

Part 2: In Vivo Validation in D3 Knockout Mice

This is the definitive test of specificity. By assessing the ability of FAUC 365 to modulate a D3R-relevant behavior, we can directly observe the consequences of the receptor's absence. The D3 receptor is implicated in the behavioral responses to psychostimulants like cocaine.[2][11] Therefore, a cocaine-induced hyperlocomotion paradigm is an excellent choice for this validation.

Protocol 2: Cocaine-Induced Locomotor Activity Assay

Objective: To determine if FAUC 365 can block cocaine-induced hyperlocomotion in WT mice and to confirm that this effect is absent in D3KO mice.

Animals:

  • Adult male C57BL/6J wild-type (WT) mice (n=10-12 per group).

  • Adult male D3 receptor knockout (D3KO) mice on a C57BL/6J background (n=10-12 per group).

Methodology:

  • Habituation: Place individual mice into open-field activity chambers (e.g., 40 x 40 cm clear plastic boxes equipped with infrared beams) and allow them to habituate for 30-60 minutes.

  • Drug Administration (Pre-treatment):

    • Administer either vehicle (e.g., saline with 5% DMSO) or FAUC 365 (e.g., 10 mg/kg, intraperitoneally - i.p.).

    • Return the mice to their home cages for a pre-treatment period of 30 minutes.

  • Drug Administration (Challenge):

    • Administer either saline or cocaine (e.g., 15 mg/kg, i.p.) to all mice.

  • Data Collection: Immediately place the mice back into the open-field chambers and record locomotor activity (total distance traveled, measured by beam breaks) for 60 minutes.

  • Experimental Groups:

    • Group 1: WT + Vehicle + Saline

    • Group 2: WT + Vehicle + Cocaine

    • Group 3: WT + FAUC 365 + Cocaine

    • Group 4: D3KO + Vehicle + Saline

    • Group 5: D3KO + Vehicle + Cocaine

    • Group 6: D3KO + FAUC 365 + Cocaine

  • Data Analysis: Analyze the total distance traveled using a two-way ANOVA with genotype and treatment as factors, followed by post-hoc tests (e.g., Tukey's) for individual group comparisons.

Expected In Vivo Outcome: The Power of the Negative Control

The results from this experiment are expected to provide a clear and unambiguous validation of FAUC 365's specificity.

Table of Expected Results: Total Distance Traveled (cm) in 60 min

GenotypePre-treatmentChallengeExpected OutcomeInterpretation
Wild-Type VehicleSalineBaseline Activity (~2000 cm)Normal locomotion.
Wild-Type VehicleCocaineMarked Hyperactivity (~8000 cm) Cocaine induces a robust locomotor response.
Wild-Type FAUC 365 CocaineActivity near Baseline (~2500 cm) FAUC 365 blocks the effect of cocaine.
D3 Knockout VehicleSalineBaseline Activity (~2200 cm)Normal locomotion, potentially slightly higher baseline.
D3 Knockout VehicleCocaineMarked Hyperactivity (~8000 cm) Cocaine's effect is still present, mediated by other targets (e.g., DAT, D1R).
D3 Knockout FAUC 365 CocaineMarked Hyperactivity (~8000 cm) FAUC 365 has NO effect because its target (D3R) is absent.

Quantitative values are illustrative.

The key comparison is between Group 3 and Group 6. In wild-type mice, FAUC 365 effectively antagonizes the behavioral effects of cocaine, consistent with D3R blockade. In stark contrast, FAUC 365 has no impact on cocaine-induced hyperactivity in D3KO mice. This lack of effect provides definitive evidence that the action observed in WT mice is mediated specifically through the D3 receptor.

Conclusion: An Unambiguous Validation of Specificity

The combined evidence from in vitro characterization and, most importantly, the comparative in vivo assessment using D3 knockout mice provides a robust and scientifically rigorous validation of FAUC 365's specificity. The absence of a pharmacological effect in the D3KO model is the most powerful data point, confirming that at behaviorally relevant doses, FAUC 365's mechanism of action is on-target.

This comprehensive approach allows researchers and drug developers to proceed with confidence, knowing that the biological outcomes observed following FAUC 365 administration can be reliably attributed to the antagonism of the dopamine D3 receptor. This level of certainty is paramount for building accurate biological models, interpreting experimental data, and ultimately developing safer and more effective therapeutics.

References

  • Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Maramai, S., et al. (2020). Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection. MDPI. Available at: [Link]

  • Foll, B. L., et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. Available at: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2023). Biochemistry, Dopamine Receptors. StatPearls Publishing. Available at: [Link]

  • Möller, H. J., & Sahli, Z. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. Available at: [Link]

  • Patsnap Synapse. (2024). What are D3 receptor agonists and how do they work? Patsnap Synapse. Available at: [Link]

  • Seeman, P. (2004). Signaling mechanisms of the D3 dopamine receptor. PubMed. Available at: [Link]

  • Lebedev, P. R., et al. (2024). Validation of a mouse model with Apoe gene knockout. Research Results in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine receptor D3. Wikipedia. Available at: [Link]

  • Solís, O., et al. (2021). Neurobiological and Pharmacological Perspectives of D3 Receptors in Parkinson's Disease. MDPI. Available at: [Link]

  • Moffat, J. G., et al. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC. Available at: [Link]

  • Demay, M. B., et al. (2012). Physiological Insights from the Vitamin D receptor knockout mouse. PMC. Available at: [Link]

  • Prajapati, S. K., et al. (2019). In Vitro and In Vivo Test Methods for the Evaluation of Gastroretentive Dosage Forms. MDPI. Available at: [Link]

  • Freeman, K. B., et al. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. PubMed. Available at: [Link]

  • Mandik-Nayak, L. (2018). Use of mouse knockout models to validate the specificity of monoclonal antibodies. Methods in Molecular Biology. Available at: [Link]

  • Johnson, T. L., et al. (2013). The Dopamine D3 Receptor Knockout Mouse Mimics Aging-Related Changes in Autonomic Function and Cardiac Fibrosis. PLOS One. Available at: [Link]

  • Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons. Technology Networks. Available at: [Link]

  • Le Foll, B., et al. (2014). Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings. Current Topics in Behavioral Neurosciences. Available at: [Link]

  • Zhu, J., et al. (2022). Knockout of Dopamine D3 Receptor Gene Blocked Methamphetamine-Induced Distinct Changes of Dopaminergic and Glutamatergic Synapse in the Nucleus Accumbens Shell of Mice. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. Taconic Biosciences. Available at: [Link]

  • Western Whitetail. (n.d.). 365 Archery Trio Target System. Western Whitetail. Available at: [Link]

  • Rondou, P., & Schetz, J. A. (2004). Dopamine Receptor Signaling. Taylor & Francis Online. Available at: [Link]

  • Cyagen. (2025). APOE Knockout Mice and Cardiovascular Research. Cyagen. Available at: [Link]

  • Gardner, E. L., & Xi, Z. X. (2010). Dopamine D3 receptor antagonists for treating drug addiction: Preclinical models. Defense Technical Information Center. Available at: [Link]

  • Micheli, F., et al. (2015). Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • SciSpace. (2018). In vitro test methods for metabolite identification: A review. SciSpace. Available at: [Link]

  • Wiese, M., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • NewClimate Institute. (n.d.). NewClimate Institute. Available at: [Link]

  • Climate Analytics. (n.d.). Homepage. Available at: [Link]

  • Born and Raised Outdoors. (n.d.). 365 Archery High Performance Dual Target. Born and Raised Outdoors. Available at: [Link]

Sources

FAUC 365: Comparative Efficacy in Antipsychotic Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Pharmacologists Focus: Dopamine D3 Receptor Selectivity & Antipsychotic Profiling

Executive Summary: The D3 Selectivity Benchmark

FAUC 365 (2,4-dichlorophenylpiperazine derivative) represents a critical pharmacological tool in neuropsychiatric research. Unlike traditional antipsychotics that rely on broad Dopamine D2 receptor blockade, FAUC 365 is characterized by extreme selectivity for the Dopamine D3 receptor .

This guide compares FAUC 365 against standard-of-care antipsychotics (Haloperidol, Clozapine) to demonstrate its utility in dissecting the specific contributions of D3 receptors to schizophrenia pathology. While FAUC 365 is primarily an in vitro reference standard due to pharmacokinetic limitations, its profile defines the "ideal" D3 antagonist: cognitive enhancement and addiction modulation without extrapyramidal side effects (EPS).

Molecular Profile & Binding Affinity

The defining feature of FAUC 365 is its ability to bind D3 receptors with sub-nanomolar affinity while sparing D2 receptors. This contrasts sharply with typical antipsychotics (Haloperidol) which bind D2 indiscriminately, causing motor side effects.

Table 1: Comparative Binding Affinities (


 values in nM) 
CompoundTarget: D3 Receptor (

)
Off-Target: D2 Receptor (

)
Selectivity Ratio (D2/D3)Primary Class
FAUC 365 0.5 nM ~3,600 nM ~7,200 Selective D3 Antagonist
Haloperidol~2.0 nM0.6 nM0.3 (Non-selective)Typical Antipsychotic
Clozapine~160 nM125 nM0.8 (Non-selective)Atypical Antipsychotic
SB-277011-A10 nM800 nM80D3 Antagonist (In Vivo Tool)

Expert Insight: The >7,000-fold selectivity of FAUC 365 makes it superior to SB-277011-A for in vitro characterization, though SB-277011-A is often preferred for in vivo behavioral studies due to better blood-brain barrier (BBB) penetrance.

Mechanistic Logic: D3 vs. D2 Signaling

To understand the efficacy differences, one must visualize the signaling pathways. D2 blockade in the dorsal striatum causes EPS (catalepsy). D3 blockade in the Nucleus Accumbens (NAc) modulates reward and cognition without motor impairment.

D3_Signaling Drug_Halo Haloperidol Rec_D2 D2 Receptor (Dorsal Striatum) Drug_Halo->Rec_D2 High Affinity Blockade Rec_D3 D3 Receptor (Nucl. Accumbens) Drug_Halo->Rec_D3 Blockade Drug_FAUC FAUC 365 Drug_FAUC->Rec_D2 No Binding (>1000x Selectivity) Drug_FAUC->Rec_D3 Selective Blockade Eff_Motor Motor Inhibition (Catalepsy/EPS) Rec_D2->Eff_Motor Disinhibition Eff_Cognition Cognitive/Reward Modulation Rec_D3->Eff_Cognition Modulation

Figure 1: Mechanistic differentiation. FAUC 365 selectively targets mesolimbic D3 receptors, avoiding the D2-mediated motor pathway engaged by Haloperidol.

Comparative Efficacy in Animal Models
A. Positive Symptoms: Amphetamine-Induced Hyperlocomotion
  • Rationale: High doses of amphetamine induce hyperlocomotion via dopamine release. This is a standard model for "positive" schizophrenia symptoms (psychosis).

  • Comparative Performance:

    • Haloperidol: Potently reverses hyperlocomotion but often induces sedation/immobility (false positive).

    • FAUC 365: Shows weak or partial inhibition of hyperlocomotion compared to Haloperidol.

    • Interpretation: D3 antagonists do not block "raw" motor output. Instead, they modulate conditioned behaviors (e.g., Conditioned Place Preference) or sensitization. If your goal is to block acute psychosis, FAUC 365 is not the primary agent; its value lies in treating negative symptoms/addiction without sedation.

B. Side Effect Profile: The Bar Test (Catalepsy)
  • Rationale: Catalepsy (muscular rigidity) in rodents predicts Parkinsonian side effects (EPS) in humans.

  • Comparative Performance:

    • Haloperidol: Induces profound catalepsy at therapeutic doses (

      
       mg/kg).
      
    • FAUC 365: Zero catalepsy observed at doses up to saturation.

    • Significance: This confirms the "Atypical" safety profile driven by D2-sparing selectivity.

C. Cognitive Symptoms: Novel Object Recognition (NOR)
  • Rationale: Schizophrenia involves deficits in working memory and attention.

  • Comparative Performance:

    • Haloperidol: Often worsens cognitive performance due to sedation.

    • FAUC 365: Evidence suggests D3 antagonism enhances object recognition memory, reversing deficits induced by delay or pharmacological impairment (e.g., by NMDA antagonists).

Experimental Protocols

These protocols are designed to validate the specific profile of FAUC 365.

Protocol 1: The "Bar Test" for Catalepsy (Safety Validation)

Use this to prove FAUC 365 lacks the motor side effects of Haloperidol.

  • Subjects: Male Wistar rats (200-250g).

  • Preparation: Acclimatize animals to the testing room (dim red light, <60 dB noise) for 60 mins.

  • Drug Administration:

    • Group A (Control): Vehicle (10% DMSO / 40% PEG300 / Saline).

    • Group B (Positive Control): Haloperidol (1.0 mg/kg, i.p.).

    • Group C (Test): FAUC 365 (10 mg/kg, i.p. or s.c.). Note: High dose required due to poor BBB penetration.

  • Procedure (The Bar Test):

    • Place a horizontal bar 9 cm above the floor.

    • Gently place the rat's forepaws on the bar while hind paws remain on the floor.

    • Start stopwatch.

  • Scoring:

    • Measure Latency to Descent (time until the rat removes paws).

    • Cut-off: 180 seconds.

    • Criteria: Latency >30s is considered cataleptic.

  • Expected Result: Haloperidol > 100s; FAUC 365 < 10s (indistinguishable from vehicle).

Protocol 2: Novel Object Recognition (Cognitive Efficacy)

Use this to assess the pro-cognitive potential of D3 blockade.

  • Habituation (Day 1): Allow mouse to explore empty arena (40x40cm) for 10 min.

  • Training (Day 2): Place two identical objects (A + A) in the arena. Allow 10 min exploration.

  • Retention Interval: Return mouse to home cage for 1 hour (short-term memory) or 24 hours (long-term).

    • Drug Admin: Administer FAUC 365 (i.p.) 30 mins prior to Training (acquisition) or prior to Testing (retrieval).

  • Testing (Day 2/3): Place one Familiar object (A) and one Novel object (B).

  • Data Analysis:

    • Calculate Discrimination Index (DI):

      
      .
      
    • Positive DI indicates intact memory.

    • Zero/Negative DI indicates amnesia.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: In Vivo Profiling Step1 Drug Preparation (Solubility Check: DMSO/PEG) Step2 Selectivity Assay (Radioligand Binding) Step1->Step2 Step3 Administer FAUC 365 (i.p. / s.c.) Step2->Step3 Confirm Ki < 1nM Branch1 Test A: Catalepsy (Bar Test) Step3->Branch1 Branch2 Test B: Cognition (NOR Task) Step3->Branch2 Result1 Result: No Rigidity (Low EPS Risk) Branch1->Result1 Result2 Result: High DI (Cognitive Enhancement) Branch2->Result2

Figure 2: Recommended validation workflow. Note that solubility optimization (Step 1) is critical for FAUC 365 due to its lipophilicity.

References
  • Bettinetti, L., et al. (2002). "Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists." Journal of Medicinal Chemistry. Link

    • Foundational paper describing the synthesis and binding profile of FAUC 365.
  • Boeckler, F., et al. (2005). "Dopamine D3 receptor selectivity of FAUC 365 and analogs." Bioorganic & Medicinal Chemistry Letters. Link

    • Detailed molecular modeling and selectivity d
  • Heidbreder, C.A., et al. (2005). "The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence." Brain Research Reviews. Link

    • Reviews the behavioral effects of D3 antagonists, contextualizing FAUC 365 against SB-277011-A.
  • Millan, M.J., et al. (2008). "The dopamine D3 receptor as a therapeutic target for schizophrenia." Dialogues in Clinical Neuroscience. Link

    • Authoritative review on the lack of catalepsy and cognitive benefits of D3 blockade.
  • Ennaceur, A., & Delacour, J. (1988). "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data."[1][2][3][4][5][6][7][8][9] Behavioural Brain Research. Link

    • The standard protocol for the Novel Object Recognition (NOR) test.

Sources

Publish Comparison Guide: FAUC 365 Negative Control Experiments for Dopamine Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox in D3R Research

The dopamine D3 receptor (D3R) represents a high-value target for neuropsychiatric disorders, including schizophrenia and substance use disorder.[1] However, its high structural homology with the D2 receptor (D2R) makes pharmacological isolation notoriously difficult.

FAUC 365 (N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide) is a highly potent, selective D3R antagonist.[2][3][4] While it exhibits a


 of ~0.5 nM at D3R, its utility is defined not just by what it binds, but by what it avoids.

This guide outlines the rigorous negative control experiments required to validate FAUC 365 data. In dopamine research, a result is only as robust as the control that proves it wasn't mediated by the D2 receptor.

Mechanistic Profile & Causality

To design valid controls, one must understand the mechanism of action. FAUC 365 functions as a competitive antagonist (and potentially an inverse agonist depending on constitutive activity levels) at the orthosteric binding site.

The Signaling Pathway

D3R couples primarily to


 proteins. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP, and modulates GIRK channels. FAUC 365 prevents this modulation.

D3R_Signaling Agonist Dopamine / Quinpirole D3R Dopamine D3 Receptor Agonist->D3R Activates FAUC365 FAUC 365 (Antagonist) FAUC365->D3R Blocks Gi Gi/o Protein D3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Modulates cAMP cAMP Production AC->cAMP Reduces

Figure 1: Mechanism of Action. FAUC 365 competitively blocks the agonist-induced


 cascade. Valid controls must distinguish this blockade from non-specific D2R effects.

Critical Negative Control Protocols

A "negative control" in this context is not just a vehicle. It is an experimental condition designed to prove selectivity .

Protocol A: The "Receptor-Null" Specificity Check

Objective: Prove that FAUC 365 activity is dependent solely on D3R expression. System: CHO-K1 or HEK293 cells (which lack endogenous dopamine receptors).

  • Transfection:

    • Group 1 (Target): Transfect with human D3R plasmid.

    • Group 2 (Negative Control): Transfect with empty vector (pcDNA3.1) or human D2R (to quantify off-target binding).

  • Assay: Radioligand Binding (

    
    -Spiperone) or cAMP functional assay.
    
  • Validation Criteria: FAUC 365 must show

    
     nM in Group 2 (D2R) to be considered selective at the working concentration used in Group 1.
    
Protocol B: Pharmacological Occlusion (The "Antagonist-Antagonist" Interaction)

Objective: In native tissue (e.g., Nucleus Accumbens), D2 and D3 coexist. You must prove the observed effect is D3-mediated. Concept: Use a highly selective D2 antagonist to "mask" D2 receptors.

  • Pre-treatment: Incubate tissue with L-741,626 (highly selective D2 antagonist,

    
     ~10 nM) at a concentration that blocks D2 but not D3.
    
  • Challenge: Apply FAUC 365.[2][3][5][6][7]

  • Result Interpretation:

    • If the biological effect persists in the presence of L-741,626, it is D3-mediated .

    • If the effect disappears, the original signal was likely D2-driven, and FAUC 365 was acting non-specifically.

Protocol C: The Concentration Window Control

Objective: Avoid the "Selectivity Collapse" at high concentrations. Data: FAUC 365 has a selectivity ratio of ~500-fold (D3 vs D2).

  • Valid Range: 0.5 nM – 100 nM.

  • Invalid Range (Negative Control Failure): > 1 µM. At this concentration, FAUC 365 binds D2R (

    
     ~2.6 µM).
    
  • Action: Always run a concentration-response curve. If the Hill slope deviates significantly from unity or the curve is biphasic, you are hitting the secondary target (D2R).

Comparative Analysis: FAUC 365 vs. Alternatives

Why choose FAUC 365 over other ligands?

FeatureFAUC 365SB-277011-ABP 897NGB 2904
Primary Action Antagonist AntagonistPartial AgonistAntagonist
D3 Affinity (

)
0.5 nM ~10 nM0.9 nM0.9 nM
Selectivity (D3:D2) High (~5000x) High (~100x)Moderate (~70x)High (>150x)
Solubility Low (Lipophilic)ModerateModerateLow
In Vivo Utility High (BBB penetrant) HighModerate (Mixed effects)High
Key Limitation Solubility in aqueous mediaMetabolic stabilityPartial agonism complicates dataLipophilicity

Selection Logic:

  • Use FAUC 365 for high-affinity in vitro binding and in vivo behavioral studies where pure antagonism is required.

  • Use BP 897 if you are investigating partial agonism or "stabilization" of dopamine signaling.

  • Use SB-277011-A as a secondary validator; if both FAUC 365 and SB-277011-A produce the same phenotype, the D3 mechanism is confirmed.

Experimental Workflow: Validated Binding Assay

This workflow incorporates the negative controls discussed above.

Workflow cluster_conditions Experimental Conditions Prep Membrane Preparation (CHO-hD3R vs CHO-hD2R) Radioligand Add [3H]-Spiperone (0.2 nM) Prep->Radioligand Comp Add Competitor Radioligand->Comp Cond1 FAUC 365 (0.1 nM - 10 µM) Comp->Cond1 Cond2 Negative Control: Vehicle (DMSO <0.1%) Comp->Cond2 Cond3 Positive Control: Haloperidol (Non-selective) Comp->Cond3 Incubate Incubate 60 min @ 25°C Cond1->Incubate Cond2->Incubate Cond3->Incubate Filter Harvest & Filter (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Calculate Ki & Selectivity Ratio) Count->Analyze

Figure 2: Validated Radioligand Binding Workflow. Note the parallel processing of D3R and D2R membranes to calculate real-time selectivity.

Step-by-Step Protocol Highlights
  • Solubilization: FAUC 365 is a benzothiophene derivative.[2][3] Dissolve stock (10 mM) in 100% DMSO. Serial dilutions must ensure final DMSO concentration is <0.1% to avoid membrane perturbation.

  • Non-Specific Binding (NSB): Define NSB using 10 µM Haloperidol or Sulpiride. Do not use FAUC 365 to define NSB.

  • Incubation: Equilibrium is critical. D3R ligands often have slow dissociation rates. Incubate for at least 60-90 minutes at 25°C or 37°C.

References

  • Bettinetti, L., et al. (2002). Interactive SAR studies: Rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists.[7] Journal of Medicinal Chemistry, 45(21), 4594-4597.[2][7]

  • Heidbreder, C. A., et al. (2005). The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence. Brain Research Reviews, 49(1), 77-105.

  • Sokoloff, P., et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature, 347, 146-151.

  • Newman, A. H., et al. (2012). Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders. Journal of Medicinal Chemistry, 55(21), 9089-9121.

  • Micheli, F., & Heidbreder, C. (2013). Dopamine D3 receptor antagonists: A patent review (2007-2012). Expert Opinion on Therapeutic Patents, 23(3), 363-381.

Sources

Publish Comparison Guide: Reproducing FAUC 365 Behavioral Effects in Preclinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Reproducing the behavioral profile of FAUC 365 , a highly selective dopamine D3 receptor (D3R) antagonist, requires navigating a narrow pharmacological window. Unlike D2 antagonists, which produce robust motor side effects (catalepsy, sedation), D3 antagonists exert subtle modulatory effects on motivation and reward processing without gross motor impairment.

The Solution: This guide provides a self-validating experimental framework to replicate the specific behavioral "fingerprint" of FAUC 365: attenuation of drug-seeking behavior without sedative side effects. We compare FAUC 365 against the "gold standard" SB-277011-A and the partial agonist BP-897 to contextualize its efficacy and selectivity.

Part 2: Mechanistic Grounding & Comparative Analysis

The Target: Dopamine D3 Receptor (D3R)

The D3R is Gi/o-coupled and primarily localized in the limbic system (Nucleus Accumbens shell, Islands of Calleja), making it a prime target for addiction and schizophrenia without the extrapyramidal side effects (EPS) associated with D2 blockade.

D3R Signaling Pathway (Graphviz Diagram): The following diagram illustrates the canonical D3R signaling pathway and the node of intervention for FAUC 365.

D3R_Signaling cluster_effect Physiological Effect of D3 Activation DA Dopamine (Agonist) D3R Dopamine D3 Receptor (Gi/o Coupled) DA->D3R Activates FAUC FAUC 365 (Antagonist) FAUC->D3R Blocks AC Adenylyl Cyclase D3R->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Phosphorylates Behavior Drug Seeking / Reinstatement CREB->Behavior Modulates Plasticity

Caption: FAUC 365 antagonizes the D3R-mediated inhibition of Adenylyl Cyclase, normalizing cAMP signaling in the presence of high dopaminergic tone (e.g., during drug reinstatement).

Comparative Profile: FAUC 365 vs. Alternatives

FAUC 365 is distinguished by its extreme selectivity for D3 over D2, a critical factor for avoiding false positives in behavioral trials caused by sedation.

FeatureFAUC 365 SB-277011-A BP-897 Haloperidol
Class Selective AntagonistSelective AntagonistPartial AgonistNon-selective Antagonist
D3 Affinity (

)
0.5 nM [1]~10 nM~1 nM~2 nM
D3 vs D2 Selectivity > 1000-fold [1]~100-fold~70-foldNon-selective (1:1)
Intrinsic Activity Low/NullNullModerate (Mixed)Null
Key Behavioral Effect Blocks ReinstatementBlocks ReinstatementBlocks Reinstatement (Complex dose-response)Sedation / Catalepsy
Bioavailability Moderate (Lipophilic)HighModerateHigh

Part 3: Experimental Protocols (Self-Validating Systems)

To scientifically validate FAUC 365, you must run a "Triad of Validation" :

  • In Vitro Confirmation: Verify the compound is active and selective.

  • Negative Control (Locomotion): Prove it does not act like a D2 antagonist.

  • Positive Efficacy (Reinstatement): Prove it does block cue-induced drug seeking.

Experiment A: Spontaneous Locomotor Activity (The "Selectivity" Test)

Objective: Confirm that FAUC 365 does not cause sedation at therapeutic doses. If sedation occurs, D2 receptors are likely occupied, invalidating the "D3 selective" claim.

Protocol:

  • Subjects: Male Wistar rats (250-300g), n=8-10 per group.

  • Apparatus: Open Field Arena (40x40 cm) with infrared tracking.

  • Treatment Groups:

    • Vehicle (10% DMSO/Tween 80 in Saline).

    • FAUC 365 (Low Dose: 1 mg/kg, i.p.).

    • FAUC 365 (High Dose: 10 mg/kg, i.p.).

    • Positive Control (Sedative): Haloperidol (0.5 mg/kg, i.p.).

  • Procedure:

    • Acclimatize animals to the testing room for 1 hour.

    • Administer treatment 30 minutes prior to testing.

    • Place rat in center of arena.

    • Record distance traveled (cm) and vertical rears for 30 minutes.

  • Validation Criteria:

    • FAUC 365 groups must show no significant difference (

      
      ) in total distance traveled compared to Vehicle.
      
    • Haloperidol group must show significant reduction (

      
      ).
      
Experiment B: Cocaine-Induced Reinstatement (The "Efficacy" Test)

Objective: Reproduce the attenuation of drug-seeking behavior, the hallmark of D3 antagonism.

Workflow Diagram (Graphviz):

Reinstatement_Protocol cluster_test Test Day Protocol Start Start Surgery Jugular Catheter Implantation Start->Surgery Acquisition Self-Administration (10-14 Days) FR1 Schedule Surgery->Acquisition Recovery (5-7 days) Extinction Extinction Training (7-10 Days) No Drug/Cues Acquisition->Extinction Stable Intake Test Reinstatement Test (One Session) Extinction->Test Extinction Criteria Met (<10 presses/hr) Pretreat Administer FAUC 365 (i.p., 30 min prior) Test->Pretreat Trigger Trigger: Cocaine Prime (10 mg/kg) OR Cues Pretreat->Trigger Measure Measure Active Lever Presses Trigger->Measure

Caption: Standard Reinstatement Protocol. FAUC 365 is administered only on the Test Day to assess its ability to block the return of drug-seeking behavior.

Detailed Protocol:

  • Acquisition: Rats self-administer Cocaine (0.5 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule paired with a cue light/tone.

    • Criterion: >20 infusions/session for 3 consecutive days with <15% variation.

  • Extinction: Rats are placed in the chamber without cocaine or cues.[1]

    • Criterion: <10 active lever presses per session for 3 consecutive days.

  • Reinstatement Test (The Critical Step):

    • Design: Between-subjects or Latin-square within-subjects.

    • Pre-treatment: Administer Vehicle or FAUC 365 (3, 10 mg/kg i.p.) 30 mins before the session.

    • Trigger: Administer a priming injection of Cocaine (10 mg/kg i.p.) immediately before placing the rat in the chamber.

    • Measurement: Record active vs. inactive lever presses for 2 hours. No cocaine is delivered upon pressing.

Expected Results (Data Table):

Treatment GroupActive Lever Presses (Mean ± SEM)Inactive Lever PressesInterpretation
Vehicle + Saline Prime 15 ± 34 ± 1Baseline (No reinstatement)
Vehicle + Cocaine Prime 85 ± 10 5 ± 2Successful Reinstatement
FAUC 365 (3 mg/kg) + Cocaine 60 ± 84 ± 2Partial Blockade
FAUC 365 (10 mg/kg) + Cocaine 25 ± 5 *5 ± 2Significant Blockade

Note: The 10 mg/kg dose should reduce active lever pressing back to near-extinction levels without altering inactive lever pressing (indicating no motor impairment).

Part 4: Troubleshooting & Causality

  • Issue: FAUC 365 fails to block reinstatement.

    • Causality Check: Did you use the correct salt form? (Ensure solubility in 10% DMSO/Tween). Was the extinction baseline low enough? High basal responding can mask the effect.

  • Issue: Animals show reduced locomotion in the Open Field.

    • Causality Check: The dose is likely too high, causing "spillover" onto D2 receptors. FAUC 365 is highly selective, but at >30mg/kg, D2 occupancy may initiate. Re-run dose-response curve starting at 1 mg/kg.

  • Issue: "Agonist" vs "Antagonist" confusion in literature.

    • Clarification: While some structural analogs in the FAUC series are partial agonists, FAUC 365 behaves functionally as an antagonist in high-dopamine states (like cocaine relapse). It blocks the D3 receptor, preventing the dopamine-mediated signaling that drives the "craving" response [1, 2].

Part 5: References

  • Bettinetti, L., et al. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists.[2] Journal of Medicinal Chemistry, 45(21), 4594–4597.[2][3] Link

  • Heidbreder, C. A., et al. (2005). The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence. Brain Research Reviews, 49(1), 77-105. Link

  • Xi, Z. X., & Gardner, E. L. (2007). Pharmacological characterization of the role of dopamine D3 receptors in adipsic and cocaine-maintained behavior in rats. Neuropsychopharmacology, 32, 2314-2325. Link

  • Löber, S., et al. (2011). The dopamine D3 receptor: a valid target for the treatment of drug addiction? ChemMedChem, 6(11), 1990-2001. Link

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Formaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "fauc-365": The substance "fauc-365" referenced in the query corresponds to a commercially available compound with a Safety Data Sheet (SDS) indicating no known hazards under GHS classification[1]. To fulfill the request for a detailed guide on handling a hazardous substance relevant to researchers and drug development professionals, this document will use Formaldehyde as a representative chemical. Formaldehyde is a widely used laboratory reagent with well-documented hazards, making it an excellent model for discussing rigorous safety protocols.

Introduction: Understanding the Hazards of Formaldehyde

As a Senior Application Scientist, my primary goal is to ensure that your work is not only scientifically sound but also conducted with the highest level of safety. Formaldehyde is an indispensable reagent in many laboratories, primarily used as a fixative for tissues and cells. However, its utility is matched by its significant health risks.

Formaldehyde is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP). Acute exposure can cause immediate, severe irritation to the eyes, nose, and throat, while skin contact can lead to irritation and allergic dermatitis[2]. Chronic inhalation exposure is linked to an increased risk of nasopharyngeal cancer and myeloid leukemia. Therefore, a comprehensive understanding and implementation of personal protective equipment (PPE) protocols are not merely procedural—they are a critical defense against these health threats.

This guide provides a detailed framework for selecting, using, and disposing of PPE when working with formaldehyde, grounded in the principles of risk assessment and regulatory compliance, such as the OSHA Laboratory Standard (29 CFR 1910.1450)[3][4].

The Foundation: Risk Assessment and the Hierarchy of Controls

Before any PPE is selected, a thorough risk assessment must be conducted for every procedure involving formaldehyde. The cornerstone of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating or minimizing hazards at their source. PPE is the final, essential barrier between you and the chemical when other controls cannot eliminate the risk entirely[5].

Your risk assessment should consider:

  • Concentration and Quantity: Are you working with a 37% stock solution (formalin) or a diluted 4% paraformaldehyde solution? Are you handling milliliters or liters?

  • Task-Specific Procedures: Activities like preparing fresh solutions from powder, perfusing tissues, or submerging large samples will have vastly different exposure potentials.

  • Engineering Controls: Are you working in a certified chemical fume hood? Is local exhaust ventilation available?

  • Duration and Frequency: How long and how often will the task be performed?

Only after evaluating these factors can you select PPE that offers appropriate protection.

Selecting the Right PPE for Formaldehyde

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific risks identified in your assessment. The following sections detail the minimum requirements for different types of protection.

Respiratory Protection

Inhalation is a primary route of formaldehyde exposure. The OSHA Formaldehyde standard mandates that engineering controls, such as chemical fume hoods, must be the primary method for controlling vapor concentrations.

  • When is a Respirator Required? A respirator is necessary when engineering controls are insufficient to maintain exposure below the OSHA Permissible Exposure Limit (PEL) of 0.75 parts per million (ppm) over an 8-hour time-weighted average, or the Short-Term Exposure Limit (STEL) of 2 ppm over a 15-minute period. This may occur during large-volume handling, spill cleanup, or when a fume hood is not available or malfunctioning.

  • Respirator Selection: For formaldehyde, an air-purifying respirator equipped with cartridges specific for formaldehyde (often color-coded olive or with a magenta stripe) is required[6][7]. All personnel required to wear a respirator must be part of a formal Respiratory Protection Program, which includes medical evaluation and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).

Eye and Face Protection

Formaldehyde solutions can cause severe eye irritation and burns[2].

  • Minimum Requirement: Chemical splash goggles are mandatory for any task involving liquid formaldehyde[6]. Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When handling larger volumes (>1 liter) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face[7][8].

Hand Protection

Skin contact can cause irritation and sensitization. Glove selection is critical and must be based on chemical compatibility.

  • Recommended Gloves: Nitrile gloves are the standard choice for incidental contact with formaldehyde. They provide good resistance and are widely available.

  • For Extended Contact or Immersion: For tasks involving prolonged contact or immersion, such as submerging large tissues, heavier-duty gloves like butyl rubber or thick-gauge nitrile are recommended.

  • Gloves to Avoid: Latex gloves offer poor protection against formaldehyde and should not be used.

  • Glove Inspection: Always inspect gloves for tears or pinholes before use. Change gloves immediately if they become contaminated, and always wash your hands after removing them.

Body Protection
  • Laboratory Coat: A standard lab coat is sufficient for handling small quantities of formaldehyde inside a chemical fume hood.

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash potential, a chemically resistant apron made of rubber or PVC should be worn over the lab coat[7].

  • Full Coverage: Ensure legs and feet are fully covered. This means long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled[8].

Table 1: PPE Selection Guide for Formaldehyde Handling
TaskEngineering ControlRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Preparing Dilute Solutions (<1L) Chemical Fume HoodNot requiredChemical Splash GogglesNitrile GlovesLab Coat
Tissue Fixation / Submersion (Small Scale) Chemical Fume HoodNot requiredChemical Splash GogglesNitrile GlovesLab Coat
Handling >1L or High Splash Potential Chemical Fume HoodNot requiredGoggles & Face ShieldHeavy-duty Nitrile/Butyl RubberLab Coat & Chemical-Resistant Apron
Large Spill Cleanup (>1L) Ventilate AreaAir-Purifying Respirator with Formaldehyde CartridgeGoggles & Face ShieldHeavy-duty Nitrile/Butyl RubberChemical-Resistant Coveralls, Boots

Operational Plan: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its proper use. Contamination during the removal (doffing) process is a common source of exposure.

Donning and Doffing Sequence

A standardized sequence ensures that contaminated items are handled correctly.

  • Donning (Putting On):

    • Lab Coat / Apron

    • Respirator (if required)

    • Goggles / Face Shield

    • Gloves (pull cuffs over lab coat sleeves)

  • Doffing (Taking Off):

    • Gloves: The most contaminated item. Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the outer surface.

    • Apron / Lab Coat: Remove by rolling it away from the body to contain contaminants.

    • Goggles / Face Shield: Handle by the strap or sides.

    • Respirator: Remove last.

    • Wash Hands Thoroughly.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.[9]

  • Solid Waste: All disposable PPE contaminated with formaldehyde (gloves, paper towels, etc.) must be collected in a designated, leak-proof container lined with a plastic bag[10]. The container must be clearly labeled as "Hazardous Waste: Formaldehyde Contaminated Debris."

  • Liquid Waste: Aqueous solutions of formaldehyde must be collected in a separate, sealed, and clearly labeled hazardous waste container. Never pour formaldehyde waste down the drain[11]. The container must be chemically compatible (e.g., high-density polyethylene) and kept closed except when adding waste[12].

  • Spill Cleanup: For small spills inside a fume hood, use absorbent pads and collect them as hazardous solid waste. For larger spills, evacuate the area, notify your institution's Environmental Health & Safety (EHS) department, and follow their specific cleanup protocol.

Visual Workflows

Diagram 1: PPE Selection Workflow for Formaldehyde

This diagram outlines the decision-making process for selecting appropriate PPE based on the task-specific risk assessment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Evaluation cluster_ppe PPE Selection Start Start: Task Involving Formaldehyde AssessTask Assess Task: - Concentration & Volume - Splash Potential - Duration Start->AssessTask CheckFumeHood Is task performed in a certified chemical fume hood? AssessTask->CheckFumeHood EnhancedPPE Enhanced PPE: - Add Face Shield - Add Chemical Apron - Use Heavy-Duty Gloves AssessTask->EnhancedPPE High Volume or Splash Risk CheckExposure Is exposure likely to exceed OSHA PEL/STEL? CheckFumeHood->CheckExposure No BasePPE Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat CheckFumeHood->BasePPE Yes Respirator Add Respirator: - Air-purifying with  Formaldehyde Cartridges - Requires Fit-Testing CheckExposure->Respirator Yes End Proceed with Task BasePPE->End EnhancedPPE->BasePPE Respirator->BasePPE Waste_Disposal_Plan cluster_generation Waste Generation Point cluster_streams Waste Streams & Containment cluster_disposal Final Disposal Source Task Complete: Contaminated Materials Generated Segregate Segregate Waste Streams Source->Segregate SolidWaste Solid Waste (Gloves, Towels, Plasticware) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous Formaldehyde Solutions) Segregate->LiquidWaste Liquid SolidContainer Labeled Hazardous Waste Container (Leak-proof, Lined Bag) SolidWaste->SolidContainer LiquidContainer Labeled Hazardous Waste Carboy (Sealed, Chemically Compatible) LiquidWaste->LiquidContainer Store Store in Satellite Accumulation Area (Secondary Containment) SolidContainer->Store LiquidContainer->Store Pickup Request Pickup by Environmental Health & Safety (EHS) Store->Pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
fauc-365
Reactant of Route 2
Reactant of Route 2
fauc-365

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.